molecular formula C13H14BrClN2OS B1472915 ZLN024 hydrochloride

ZLN024 hydrochloride

Cat. No.: B1472915
M. Wt: 361.69 g/mol
InChI Key: MMQCYIMDROWWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZLN024 hydrochloride is a useful research compound. Its molecular formula is C13H14BrClN2OS and its molecular weight is 361.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS.ClH/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13;/h2-6,9H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCYIMDROWWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZLN024 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZLN024 hydrochloride, a potent and selective allosteric activator of AMP-activated protein kinase (AMPK). This document details the molecular interactions, downstream signaling pathways, and key experimental findings that elucidate its function.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as a direct, allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Unlike physiological activation by AMP, ZLN024 directly binds to the AMPK heterotrimeric complex, inducing a conformational change that enhances its kinase activity.

The activation by ZLN024 is dependent on the prior phosphorylation of the threonine 172 residue (Thr-172) within the activation loop of the AMPK α-subunit by an upstream kinase.[1] A key aspect of ZLN024's mechanism is its ability to protect this critical phosphorylation site from dephosphorylation by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα), thereby sustaining the active state of AMPK.[1]

This allosteric activation mechanism allows ZLN024 to stimulate AMPK activity without altering the cellular ADP/ATP ratio, a significant advantage for therapeutic applications.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in activating various AMPK isoforms and its effects in in-vivo models.

Table 1: In Vitro Activation of AMPK Heterotrimers by this compound

AMPK IsoformEC50 (μM)Fold Increase in Activity
α1β1γ10.42[1]1.5
α2β1γ10.95[1]1.7
α1β2γ11.1[1]1.7[1]
α2β2γ10.13[1]1.6[1]

Table 2: In Vivo Effects of this compound in db/db Mice

ParameterTreatment GroupResult
Dosage15 mg/kg/day (by daily gavage for 5 weeks)[1]-
Fasting Blood GlucoseZLN02415% decrease[1]
Glucose ToleranceZLN024Improved[1]
Liver Tissue WeightZLN024Decreased[1]
Liver TriacylglycerolZLN024Decreased[1]
Liver Total CholesterolZLN024Decreased[1]

Signaling Pathways

The primary signaling pathway influenced by this compound is the AMPK signaling cascade. Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to restore energy balance.

ZLN024_Signaling_Pathway cluster_downstream Downstream Metabolic Effects ZLN024 This compound AMPK AMPK (AMP-activated protein kinase) ZLN024->AMPK Allosteric Activation PP2Ca PP2Cα AMPK->PP2Ca Inhibition of Dephosphorylation Glucose_Uptake ↑ Glucose Uptake (e.g., in myotubes) AMPK->Glucose_Uptake FAO ↑ Fatty Acid Oxidation AMPK->FAO FAS ↓ Fatty Acid Synthesis AMPK->FAS Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Upstream_Kinase Upstream Kinase (e.g., LKB1, CAMKK2) Upstream_Kinase->AMPK P (Thr-172) SPA_Workflow cluster_reagents Reaction Components AMPK Recombinant AMPK Incubation Incubate at 30°C AMPK->Incubation Substrate Biotinylated Peptide Substrate Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation ZLN024 ZLN024 or Vehicle ZLN024->Incubation Termination Add Streptavidin-coated SPA beads Incubation->Termination Detection Scintillation Counting Termination->Detection

References

The Genesis and Synthesis of ZLN024 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZLN024 hydrochloride is a novel, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. This technical guide provides an in-depth overview of the origin, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its biological evaluation and presents key quantitative data in a structured format. Additionally, this document features visualizations of the relevant signaling pathways and a conceptual synthetic workflow to aid in the understanding of this compound's scientific context and potential applications in metabolic disease research.

Origin and Discovery

ZLN024 was identified as a potent AMPK activator through a homogeneous scintillation proximity assay (SPA) designed for high-throughput screening.[1][2] The discovery was reported in a 2013 publication in PLoS One by Zhang et al.[1][3] This research highlighted ZLN024 as a promising therapeutic agent for type 2 diabetes and metabolic syndrome due to its beneficial effects on glucose and lipid metabolism.[1][2] The compound was shown to allosterically activate active AMPK heterotrimers.[1][2]

Physicochemical Properties and Quantitative Data

This compound is characterized by the following properties and activities:

PropertyValue
Chemical Name 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride
Molecular Formula C₁₃H₁₃BrN₂OS·HCl
Molecular Weight 361.69 g/mol
Purity ≥99% (HPLC)
Solubility Soluble to 100 mM in DMSO
CAS Number 1883548-91-1
Biological Activity (EC₅₀)Value (µM)
AMPK α1β1γ1 Activation 0.42
AMPK α2β1γ1 Activation 0.95
AMPK α1β2γ1 Activation 1.1
AMPK α2β2γ1 Activation 0.13

Synthesis of this compound

While the primary biological publications do not provide a detailed synthesis protocol, the chemical name, 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride, suggests a plausible synthetic route. The core structure consists of a pyrimidine ring linked through a thioether bond to a phenoxyethyl moiety. A likely synthetic strategy would involve the reaction of 2-mercaptopyrimidine with a suitable 2-(2-bromo-4-methylphenoxy)ethyl halide, followed by conversion to the hydrochloride salt.

Below is a conceptual workflow for the synthesis of ZLN024.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling Reaction cluster_3 Final Product Formation 2_mercaptopyrimidine 2-Mercaptopyrimidine coupling Nucleophilic Substitution (Thioether Formation) 2_mercaptopyrimidine->coupling bromo_phenoxyethanol 2-(2-Bromo-4-methylphenoxy)ethanol halogenation Halogenation (e.g., with SOCl₂ or PBr₃) bromo_phenoxyethanol->halogenation activated_intermediate 2-(2-Bromo-4-methylphenoxy)ethyl halide halogenation->activated_intermediate activated_intermediate->coupling ZLN024_base ZLN024 (free base) coupling->ZLN024_base salt_formation Salt Formation (with HCl) ZLN024_base->salt_formation ZLN024_hcl This compound salt_formation->ZLN024_hcl

Conceptual synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

ZLN024 is an allosteric activator of AMPK.[1][2] Its mechanism of action requires the pre-phosphorylation of Threonine-172 on the AMPK α subunit by an upstream kinase, such as liver kinase B1 (LKB1) or calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][2] ZLN024 then binds to the AMPK complex and inhibits its dephosphorylation by protein phosphatase 2Cα (PP2Cα), thereby locking AMPK in an active state.[1][2][4]

Activated AMPK proceeds to phosphorylate downstream targets, a key one being acetyl-CoA carboxylase (ACC).[5] The phosphorylation and subsequent inhibition of ACC lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Furthermore, AMPK activation stimulates glucose uptake.[4]

G CaMKKb CaMKKβ AMPK_inactive AMPK_inactive CaMKKb->AMPK_inactive phosphorylates AMP_ATP ↑ AMP/ATP ratio AMPK_active p-AMPK (active) (Thr172) PP2Ca PP2Cα AMPK_active->PP2Ca inhibits dephosphorylation by Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ AMPK_active->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake ↑ AMPK_active->Glucose_Uptake ACC ACC AMPK_active->ACC phosphorylates PP2Ca->AMPK_active dephosphorylates pACC p-ACC (inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ pACC->Fatty_Acid_Synthesis LKB1 LKB1 LKB1->AMPK_inactive phosphorylates AMPK_inactive->AMPK_active ZLN024 ZLN024 ZLN024->AMPK_active allosterically activates and stabilizes ACC->pACC

AMPK signaling pathway and the action of ZLN024.

Experimental Protocols

In Vitro Assays in L6 Myotubes

5.1.1. Glucose Uptake Assay [6]

  • Seed L6 myoblasts in 12-well plates and allow them to differentiate into myotubes.

  • Starve the myotubes in serum-free medium for 2 hours prior to the experiment.

  • Treat the cells with varying concentrations of ZLN024 for 3 hours. A positive control, such as insulin (100 nM), can be added for the final 30 minutes.

  • Wash the cells with HEPES-buffered saline.

  • Initiate glucose uptake by adding a solution containing 10 µM 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 5-10 minutes.

  • Stop the reaction by washing the cells three times with ice-cold 0.9% NaCl.

  • Lyse the cells with 0.05 N NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of glucose uptake.

5.1.2. Fatty Acid Oxidation Assay [6]

  • Differentiate L6 myoblasts into myotubes in 12-well plates.

  • Treat the myotubes with ZLN024 for 4 hours. A known AMPK activator like AICAR (1 mmol/L) can be used as a positive control.[6]

  • During the treatment, incubate the cells with a medium containing [1-¹⁴C]palmitic acid.

  • After incubation, collect the medium and trap the released ¹⁴CO₂.

  • Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to quantify the rate of fatty acid oxidation.

In Vivo Studies in db/db Mice

5.2.1. Animal Model and Treatment

  • Model: Male C57BL/KsJ-db/db mice, a model of type 2 diabetes, and their lean littermates (db/+) are used.[7][8]

  • Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and free access to food and water.

  • Treatment: ZLN024 is administered orally by gavage at a dose of 15 mg/kg/day for a period of 4-5 weeks.[3][9] A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., metformin at 250 mg/kg/day) are included.[9]

5.2.2. Glucose Tolerance Test

  • After the treatment period, fast the mice overnight.

  • Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Measure blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) to assess glucose tolerance.

5.2.3. Tissue and Blood Analysis

  • At the end of the study, euthanize the mice and collect blood and tissues (liver, muscle).

  • Measure plasma levels of triglycerides, non-esterified fatty acids (NEFA), and total cholesterol.

  • Determine the triglyceride and total cholesterol content in the liver.

  • Analyze the phosphorylation status of AMPK and ACC in liver and muscle tissues via Western blotting.

  • Evaluate the gene expression of key metabolic enzymes in the liver and muscle using quantitative real-time PCR (qRT-PCR).

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments L6_myotubes L6 Myotubes ZLN024_treatment_vitro ZLN024 Treatment L6_myotubes->ZLN024_treatment_vitro glucose_uptake Glucose Uptake Assay ZLN024_treatment_vitro->glucose_uptake fa_oxidation Fatty Acid Oxidation Assay ZLN024_treatment_vitro->fa_oxidation db_db_mice db/db Mice ZLN024_treatment_vivo Oral Administration of ZLN024 db_db_mice->ZLN024_treatment_vivo gtt Glucose Tolerance Test ZLN024_treatment_vivo->gtt tissue_analysis Tissue/Blood Analysis ZLN024_treatment_vivo->tissue_analysis

Workflow of key experimental protocols for ZLN024 evaluation.

Conclusion

This compound is a significant research tool for investigating the therapeutic potential of AMPK activation. Its allosteric mechanism of action provides a means to study the metabolic consequences of sustained AMPK activity in various in vitro and in vivo models. The experimental protocols detailed herein offer a robust framework for the continued evaluation of ZLN024 and other AMPK activators in the context of metabolic diseases. Further research into the specific synthesis of ZLN024 is warranted to facilitate its broader accessibility to the scientific community.

References

The Role of ZLN024 Hydrochloride in the AMPK Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 hydrochloride is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of ZLN024, detailing its role in the AMPK activation pathway. The document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visual representations of the signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating AMPK as a therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

This compound is a small molecule that has been identified as a direct allosteric activator of AMPK.[1][2] It stimulates AMPK activity independently of changes in the cellular AMP:ATP ratio. This makes ZLN024 a valuable tool for studying the physiological roles of AMPK and a potential therapeutic agent for metabolic disorders.

Mechanism of AMPK Activation by this compound

This compound activates AMPK through a multi-faceted mechanism:

  • Allosteric Activation: ZLN024 binds directly to the AMPK complex, inducing a conformational change that enhances its kinase activity.[1][2]

  • Inhibition of Dephosphorylation: ZLN024 protects the activating phosphorylation of threonine 172 (Thr172) on the AMPK α-subunit from being removed by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[1][2]

  • Requirement for Upstream Kinase Activity: The activation of AMPK by ZLN024 is dependent on the prior phosphorylation of Thr172 by an upstream kinase.[2] While the major upstream kinase LKB1 is not essential for ZLN024's action, the presence of other kinases like Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) can facilitate this necessary phosphorylation.[2]

This mechanism allows ZLN024 to effectively sustain AMPK in an active state, leading to the downstream metabolic effects.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the activation of different AMPK isoforms by this compound.

AMPK IsoformEC50 (µM)Fold ActivationReference
α1β1γ10.421.5[1]
α2β1γ10.951.7[1]
α1β2γ11.11.7[1]
α2β2γ10.131.6[1]

Table 1: In Vitro Activation of Recombinant Human AMPK Isoforms by this compound. EC50 values and fold activation were determined using a scintillation proximity assay.

Cell LineAssayParameterValueReference
L6 MyotubesGlucose UptakeEC50~10 µM[2]
L6 MyotubesFatty Acid OxidationStimulation at 20 µM~40% increase[2]
Primary HepatocytesFatty Acid SynthesisInhibition at 20 µMSignificant[2]
Primary HepatocytesGlucose OutputDecrease at 20 µMSignificant[2]

Table 2: Cellular Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the AMPK activation pathway.

In Vitro AMPK Activation Assay (Scintillation Proximity Assay)

This assay measures the kinase activity of purified AMPK in the presence of ZLN024.

Materials:

  • Recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)

  • This compound

  • Biotinylated-SAMS peptide (AMPK substrate)

  • [γ-³³P]ATP

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Stop solution: 50 mM EDTA in PBS

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2 µM biotin-SAMS peptide, and 2 µM ATP.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add 50 nM of recombinant AMPK protein to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.

  • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity using a scintillation counter.

Cell Culture and Differentiation of L6 Myoblasts

L6 rat skeletal myoblasts are a common model for studying glucose uptake and fatty acid metabolism in muscle cells.

Materials:

  • L6 myoblasts

  • Growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Culture flasks and plates.

Procedure:

  • Culture L6 myoblasts in growth medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells before they reach confluence.

  • To induce differentiation, seed the myoblasts in culture plates and grow to ~80% confluency.

  • Replace the growth medium with differentiation medium.

  • Change the differentiation medium every 48 hours.

  • Myotubes will form within 5-7 days and are then ready for experiments.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into L6 myotubes.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

  • 2-deoxy-[³H]-glucose

  • This compound

  • Insulin (positive control)

  • 0.5 M NaOH

  • Scintillation cocktail

Procedure:

  • Wash the differentiated L6 myotubes twice with warm KRH buffer.

  • Starve the cells in KRH buffer for 2 hours at 37°C.

  • Treat the cells with varying concentrations of this compound or insulin for 30 minutes.

  • Add 2-deoxy-[³H]-glucose (0.5 µCi/well) and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.5 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

Fatty Acid Oxidation Assay in L6 Myotubes

This assay measures the rate of fatty acid catabolism in L6 myotubes.

Materials:

  • Differentiated L6 myotubes in 6-well plates

  • [¹⁴C]-Palmitate complexed to BSA

  • This compound

  • AICAR (positive control)

  • Perchloric acid (PCA)

  • Whatman filter paper

  • Scintillation cocktail

Procedure:

  • Pre-incubate differentiated L6 myotubes with or without this compound or AICAR for 4 hours.

  • Add [¹⁴C]-Palmitate to the medium and incubate for 2 hours.

  • Acidify the medium with PCA to release ¹⁴CO₂.

  • Trap the evolved ¹⁴CO₂ on a Whatman filter paper soaked in 1 M NaOH, placed in the well.

  • After 1 hour, transfer the filter paper to a scintillation vial.

  • Add scintillation cocktail and measure radioactivity.

Western Blotting for AMPK Phosphorylation

This method is used to detect the phosphorylation status of AMPK at Thr172.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the AMPK activation pathway and a typical experimental workflow.

ZLN024_AMPK_Pathway cluster_upstream Upstream Kinases cluster_ampk AMPK Complex cluster_phosphatase Phosphatase cluster_downstream Downstream Effects LKB1 LKB1 AMPK_inactive AMPK (inactive) (Thr172) LKB1->AMPK_inactive Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK_inactive Phosphorylates AMPK_active p-AMPK (active) (p-Thr172) AMPK_inactive->AMPK_active Phosphorylation AMPK_active->AMPK_inactive Dephosphorylation Metabolism Metabolic Regulation (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) (↓ Fatty Acid Synthesis, ↓ Gluconeogenesis) AMPK_active->Metabolism PP2Ca PP2Cα PP2Ca->AMPK_active ZLN024 ZLN024 ZLN024->AMPK_active Allosteric Activation ZLN024->PP2Ca Inhibits

Caption: this compound's role in the AMPK signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis start L6 Myoblast Culture differentiate Differentiation into Myotubes start->differentiate treat Treat with ZLN024 differentiate->treat glucose_uptake Glucose Uptake Assay treat->glucose_uptake fatty_acid_oxidation Fatty Acid Oxidation Assay treat->fatty_acid_oxidation western_blot Western Blot for p-AMPK & Total AMPK treat->western_blot end Data Analysis & Interpretation glucose_uptake->end fatty_acid_oxidation->end western_blot->end

Caption: A typical experimental workflow for studying ZLN024 in L6 myotubes.

Conclusion

This compound is a valuable pharmacological tool for activating AMPK and studying its downstream effects. Its multifaceted mechanism of action, involving allosteric activation and inhibition of dephosphorylation, makes it a potent and specific activator. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of ZLN024 and other AMPK activators in the context of metabolic diseases.

References

An In-depth Technical Guide to the Solubility and Stability of ZLN024 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ZLN024 hydrochloride, a potent allosteric activator of AMP-activated protein kinase (AMPK). The information contained herein is intended to support researchers and drug development professionals in the effective use and formulation of this compound.

Core Properties of this compound

This compound is a small molecule that has garnered significant interest for its therapeutic potential in metabolic diseases. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the design of preclinical and clinical studies.

PropertyValueReference
Chemical Name 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride--INVALID-LINK--
Molecular Formula C₁₃H₁₃BrN₂OS·HCl--INVALID-LINK--
Molecular Weight 361.69 g/mol --INVALID-LINK--
CAS Number 1883548-91-1--INVALID-LINK--
Purity ≥99% (HPLC)--INVALID-LINK--

Solubility Profile

The solubility of this compound has been determined in various organic solvents and aqueous-based formulations. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo experiments.

Solubility in Organic Solvents
SolventSolubility
DMSO25 mg/mL
DMF30 mg/mL
Ethanol5 mg/mL
Solubility in Aqueous-Based Formulations

For in vivo studies, this compound can be formulated in various vehicles to achieve the desired concentration. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.91 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.91 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.91 mM)

Note: For these formulations, clear solutions are obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Stability Profile

Understanding the stability of this compound is critical for ensuring its potency and for the development of reliable analytical methods.

Storage and Solution Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended for stock solutions:

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Note: Solutions should be stored in sealed containers, protected from moisture. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2]

A safety data sheet for this compound indicates that the compound is stable under recommended storage conditions.[3] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. The following sections outline the protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, phosphate-buffered saline at various pH values)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are typically performed under more severe conditions than accelerated stability testing.

Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation pathways.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified duration.

  • Photostability: Expose a solution of this compound and the solid powder to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[5][6]

Analytical Procedure:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Mechanism of Action and Signaling Pathway

ZLN024 is an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][7]

ZLN024_AMPK_Pathway ZLN024 ZLN024 Hydrochloride AMPK_inactive Inactive AMPK Heterotrimer (α, β, γ subunits) ZLN024->AMPK_inactive Allosteric Activation AMPK_active Active AMPK (p-Thr172) PP2Ca PP2Cα (Protein Phosphatase 2Cα) AMPK_active->PP2Ca ACC ACC (Acetyl-CoA Carboxylase) AMPK_active->ACC Phosphorylation Metabolic_Effects Metabolic Effects AMPK_active->Metabolic_Effects Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ) Upstream_Kinases->AMPK_inactive Phosphorylation (Thr172) PP2Ca->AMPK_active pACC p-ACC (Inactive) Glucose_Uptake ↑ Glucose Uptake FAO ↑ Fatty Acid Oxidation FAS ↓ Fatty Acid Synthesis

Caption: this compound signaling pathway.

ZLN024 allosterically activates AMPK heterotrimers, an effect that requires the prior phosphorylation of Threonine-172 on the catalytic α subunit by upstream kinases such as LKB1 and CaMKKβ.[8] Furthermore, ZLN024 protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[7][8] Activated AMPK then phosphorylates downstream targets, including acetyl-CoA carboxylase (ACC), leading to a decrease in its activity. This cascade of events results in beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation, and decreased fatty acid synthesis.[7]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: ZLN024 HCl (Solid & Solution) Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Acid Acidic Hydrolysis Forced_Degradation->Acid Base Basic Hydrolysis Forced_Degradation->Base Oxidation Oxidative Degradation Forced_Degradation->Oxidation Thermal Thermal Degradation Forced_Degradation->Thermal Photo Photostability Forced_Degradation->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Degradant Characterization (LC-MS/MS) Analysis->Characterization Method_Validation Validate Stability- Indicating Method Analysis->Method_Validation Pathway Elucidate Degradation Pathways Characterization->Pathway End End: Stability Profile & Validated Method Pathway->End Method_Validation->End

Caption: Workflow for this compound stability testing.

References

ZLN024 Hydrochloride: A Potent Allosteric AMPK Activator for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a novel, cell-permeable small molecule that acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its ability to stimulate AMPK activity without altering the cellular ADP/ATP ratio makes it a valuable tool for dissecting the metabolic pathways governed by AMPK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in metabolic research, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct allosteric activator of AMPK.[1][2][3][4] Its mechanism involves binding to the AMPK heterotrimer, leading to a conformational change that enhances its kinase activity.[5][6] A key feature of ZLN024 is that its activation of AMPK is independent of cellular stress signals that typically increase the AMP/ATP ratio.[4][7] Furthermore, ZLN024 protects the phosphorylated threonine 172 (Thr-172) on the AMPK α-subunit from dephosphorylation by protein phosphatase 2Cα (PP2Cα), thereby sustaining its active state.[1][2][6][7] This dual action of allosteric activation and inhibition of deactivation makes ZLN024 a potent and specific tool for studying AMPK signaling.

Data Presentation

In Vitro Activity of this compound

The efficacy of this compound in activating various AMPK heterotrimeric isoforms has been quantified through in vitro kinase assays. The half-maximal effective concentration (EC50) values, representing the concentration of ZLN024 required to achieve 50% of its maximum effect, are summarized in the table below.

AMPK Heterotrimer IsoformEC50 (µM)Fold ActivationReference
α1β1γ10.421.5-fold[1][2][5][6]
α2β1γ10.951.7-fold[1][2][5][6]
α1β2γ11.11.7-fold[5][6]
α2β2γ10.131.6-fold[5][6]
In Vivo Effects of this compound in a Diabetic Mouse Model

Studies in diabetic db/db mice have demonstrated the therapeutic potential of this compound in improving metabolic parameters.

Animal ModelDosage and AdministrationDurationKey FindingsReference
db/db mice15 mg/kg/day via oral gavage5 weeksImproved glucose tolerance, decreased liver weight, reduced triacylglycerol and total cholesterol content.[1][6][7]

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Signaling Pathway

This compound activates AMPK, which in turn phosphorylates and regulates a multitude of downstream targets involved in glucose and lipid metabolism. This signaling cascade ultimately leads to increased energy production and reduced energy storage.

ZLN024_AMPK_Signaling ZLN024 ZLN024 Hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation PP2Ca PP2Cα AMPK->PP2Ca Inhibition of Dephosphorylation ACC ACC AMPK->ACC Phosphorylation (Inhibition) Gluc_Uptake Glucose Uptake AMPK->Gluc_Uptake Stimulation Fatty_Acid_Syn Fatty Acid Synthesis AMPK->Fatty_Acid_Syn Inhibition Glucose_Output Hepatic Glucose Output AMPK->Glucose_Output Inhibition PGC1a PGC-1α AMPK->PGC1a Activation MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

Caption: this compound allosterically activates AMPK, leading to metabolic regulation.

Experimental Workflow: Glucose Uptake Assay in L6 Myotubes

This workflow outlines the key steps for measuring glucose uptake in L6 myotubes treated with this compound.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed L6 myoblasts Differentiate Differentiate into myotubes Seed_Cells->Differentiate Starve Serum starve overnight Differentiate->Starve Treat_ZLN024 Treat with ZLN024 (e.g., 3 hours) Starve->Treat_ZLN024 Add_2DG Add 2-deoxy-D-[3H]glucose Treat_ZLN024->Add_2DG Incubate Incubate (e.g., 10 min) Add_2DG->Incubate Wash Wash with cold PBS Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity by scintillation counting Lyse->Measure

Caption: Workflow for assessing this compound's effect on glucose uptake.

Experimental Workflow: Fatty Acid Oxidation Assay in L6 Myotubes

This workflow details the procedure for assessing the effect of this compound on fatty acid oxidation in L6 myotubes.

FAO_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed L6 myoblasts Differentiate Differentiate into myotubes Seed_Cells->Differentiate Preincubate_ZLN024 Pre-incubate with ZLN024 (e.g., 4 hours) Differentiate->Preincubate_ZLN024 Add_Palmitate Add [14C]palmitate-BSA complex Preincubate_ZLN024->Add_Palmitate Incubate Incubate (e.g., 1-2 hours) Add_Palmitate->Incubate Collect_Media Collect media Incubate->Collect_Media Separate_Metabolites Separate [14C]H2O from [14C]palmitate Collect_Media->Separate_Metabolites Measure Measure radioactivity of aqueous phase Separate_Metabolites->Measure

Caption: Workflow for measuring fatty acid oxidation in response to ZLN024.

Experimental Protocols

AMPK Activation Assay (Scintillation Proximity Assay)

This protocol is adapted from a method used to identify ZLN024 as an AMPK activator.[6]

Materials:

  • Recombinant, phosphorylated AMPK heterotrimers (e.g., α1β1γ1)

  • This compound

  • 96-well plates

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • Biotin-SAMS peptide substrate (2 µM)

  • ATP (2 µM)

  • [γ-33P]ATP

  • Streptavidin-coated SPA beads

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Reaction Buffer, 2 µM biotin-SAMS, 2 µM ATP, and [γ-33P]ATP.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Terminate the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

  • Read the plate on a scintillation counter to measure the incorporation of 33P into the SAMS peptide.

Glucose Uptake Assay in L6 Myotubes

This protocol is a general method for measuring glucose uptake in cultured muscle cells.[8][9]

Materials:

  • L6 myotubes cultured in 24-well plates

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.5 M NaOH for cell lysis

  • Scintillation cocktail and vials

Procedure:

  • Differentiate L6 myoblasts into myotubes.

  • Serum-starve the myotubes overnight.

  • Wash the cells twice with KRH buffer.

  • Treat the cells with desired concentrations of this compound in KRH buffer for 3 hours at 37°C.

  • Add 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.5 M NaOH to each well.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Fatty Acid Oxidation Assay in L6 Myotubes

This protocol outlines a method to measure the rate of fatty acid oxidation.[7][9][10]

Materials:

  • L6 myotubes cultured in 6-well plates

  • This compound

  • [1-14C]Palmitic acid complexed to bovine serum albumin (BSA)

  • Krebs-Ringer bicarbonate buffer supplemented with 5 mM glucose and 1% BSA

  • Perchloric acid (PCA)

  • Whatman filter paper

Procedure:

  • Differentiate L6 myoblasts into myotubes.

  • Pre-incubate the myotubes with this compound in Krebs-Ringer bicarbonate buffer for 4 hours at 37°C.

  • Add [1-14C]palmitic acid-BSA complex to the wells and incubate for 1-2 hours at 37°C in a sealed plate with a center well containing a piece of Whatman filter paper soaked in a CO2 trapping agent (e.g., NaOH).

  • Stop the reaction by injecting perchloric acid into the medium.

  • Continue incubation for another hour to allow for the trapping of released 14CO2.

  • Remove the filter paper and measure the trapped 14CO2 by scintillation counting. The remaining medium can be used to measure acid-soluble metabolites.

In Vivo Treatment of db/db Mice

This protocol describes the oral administration of this compound to a diabetic mouse model.[6]

Materials:

  • db/db mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Oral gavage needles

Procedure:

  • Acclimatize db/db mice to the housing conditions.

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 15 mg/kg dose).

  • Administer the this compound suspension or vehicle control to the mice daily via oral gavage.

  • Monitor food intake, body weight, and blood glucose levels regularly throughout the study.

  • At the end of the treatment period (e.g., 5 weeks), perform metabolic tests such as a glucose tolerance test.

  • Collect tissues for further analysis of gene expression and protein phosphorylation.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of AMPK in metabolic regulation. Its ability to allosterically activate AMPK independently of the cellular energy status provides a unique advantage for researchers seeking to elucidate the direct consequences of AMPK activation in various cellular and in vivo models. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of metabolic diseases and to explore novel therapeutic strategies targeting the AMPK pathway.

References

A Technical Guide to ZLN024 Hydrochloride: A Novel Allosteric Activator of AMP-Activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of ZLN024 hydrochloride, a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK). ZLN024 represents a significant development in the search for therapeutic agents targeting metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome.

Introduction: The Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, or muscle contraction.[2] Upon activation, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) while switching off anabolic pathways that consume ATP (e.g., fatty acid and cholesterol synthesis).[4][5] This positions AMPK as a highly attractive therapeutic target for metabolic diseases.[1][3] The discovery of direct, allosteric activators like ZLN024 offers a promising therapeutic strategy that circumvents the need to alter the cellular energy state.[1][2]

Discovery of ZLN024

ZLN024 was identified through a high-throughput screening campaign utilizing a homogeneous scintillation proximity assay (SPA).[1][3] This novel assay was developed for the specific purpose of discovering allosteric AMPK activators.[1] The screening was performed against the recombinant human AMPK α1β1γ1 heterotrimer, leading to the identification of ZLN024 as a potent, novel activator.[1][6][7]

Mechanism of Action

ZLN024 activates AMPK through a dual mechanism that is distinct from the canonical activation by AMP.

Allosteric Activation

ZLN024 directly and allosterically stimulates the activity of pre-activated AMPK heterotrimers.[1][4][5][8] It has been shown to activate multiple AMPK isoforms, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1.[1][6][9] This activation is independent of the cellular ADP/ATP ratio, as ZLN024 does not affect mitochondrial function or the energy charge of the cell.[1][2][8] Studies with truncated α1 subunits suggest that the binding site for ZLN024 is located on the α1 subunit, relieving autoinhibition.[1] This is different from AMP, which binds to the γ subunit.[1][2]

Protection from Dephosphorylation

A critical aspect of ZLN024's mechanism is its ability to protect the key activating phosphorylation site on the AMPK α subunit, Threonine-172 (Thr-172), from being dephosphorylated by protein phosphatase 2Cα (PP2Cα).[1][3][4][5][7][9] The phosphorylation of Thr-172 by upstream kinases (like LKB1 or CaMKKβ) is essential for AMPK activity.[1] By inhibiting its dephosphorylation, ZLN024 stabilizes the active state of the enzyme, prolonging its signaling output.[1][7] Therefore, the action of ZLN024 requires a basal level of pre-phosphorylation at Thr-172 by an upstream kinase.[1][3][9]

ZLN024 Mechanism of Action cluster_0 Upstream Kinases cluster_1 AMPK Heterotrimer (αβγ) cluster_2 Phosphatase LKB1 LKB1 AMPK_inactive AMPK (Inactive) (Thr-172 unphosphorylated) LKB1->AMPK_inactive Phosphorylates Thr-172 CaMKKb CaMKKβ CaMKKb->AMPK_inactive Phosphorylates Thr-172 AMPK_active AMPK (Active) (p-Thr-172) AMPK_active->AMPK_inactive Dephosphorylates Thr-172 Downstream Downstream Effects (e.g., ↑ Glucose Uptake, ↑ FAO, ↓ Lipid Synthesis) AMPK_active->Downstream Phosphorylates Substrates PP2Ca PP2Cα ZLN024 ZLN024 ZLN024->AMPK_active Allosteric Activation ZLN024->PP2Ca Inhibits Dephosphorylation

ZLN024's dual mechanism on the AMPK signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of ZLN024.

Table 1: In Vitro Activation of Recombinant AMPK Heterotrimers
AMPK IsoformEC₅₀ (µM)Fold Activation
α1β1γ10.42[4][6][7]1.5[1][4][6][7]
α2β1γ10.95[4][6][7]1.7[1][4][6][7]
α1β2γ11.1[6][7][9]1.7[1][6][7]
α2β2γ10.13[6][7][9]1.6[1][6][7]
Table 2: Cellular Effects of ZLN024 in L6 Myotubes
ParameterEffectConcentration/Time
Glucose UptakeStimulated in a concentration-dependent manner3-hour treatment[1]
Palmitate OxidationIncreased by 40%4-hour treatment[1]
AMPK PhosphorylationIncreased, maximal effect within 30 mins20 µmol/l[7]
ACC PhosphorylationIncreased, maximal effect within 30 mins20 µmol/l[7]
Table 3: In Vivo Efficacy of ZLN024 in Diabetic db/db Mice
ParameterTreatmentOutcome
Dosing 15 mg/kg/day via oral gavage for 5 weeks[3][6]No significant change in body weight or food intake[6]
Glucose Homeostasis After 4 weeks of treatmentImproved glucose tolerance; 15% reduction in fasting blood glucose[6]
Liver Metabolism After 5 weeks of treatmentDecreased liver weight, triacylglycerol, and total cholesterol content[1][3][6]
Gene Expression (Liver) After 5 weeks of treatmentReduced transcription of G6Pase, FAS, and mtGPAT[1][3]
Gene Expression (Muscle) After 5 weeks of treatmentElevated transcription of genes for fatty acid oxidation and mitochondrial biogenesis[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

AMPK Activity Scintillation Proximity Assay (SPA)

This high-throughput assay was used for the primary screening and kinetic analysis.

  • Principle: Measures the phosphorylation of a biotinylated peptide substrate (Biotin-SAMS) by AMPK using [γ-³³P]ATP. When the ³³P is transferred to the biotinylated substrate, it is captured by streptavidin-coated SPA beads, bringing it into proximity to the scintillant and generating a light signal.

  • Reagents: Recombinant human AMPK heterotrimers, Biotin-SAMS peptide, [γ-³³P]ATP, ATP, streptavidin-coated SPA beads, assay buffer (containing MgCl₂, DTT).

  • Procedure:

    • Add assay buffer, AMPK enzyme, and ZLN024 (or control) to a 96-well plate.

    • Initiate the reaction by adding a mixture of Biotin-SAMS, ATP, and [γ-³³P]ATP.

    • Incubate at 30°C for a defined period.

    • Terminate the reaction by adding a stop buffer containing EDTA.

    • Add streptavidin-coated SPA beads and incubate to allow for capture of the biotinylated peptide.

    • Measure the signal using a scintillation counter. The signal is proportional to AMPK activity.

Scintillation Proximity Assay (SPA) Workflow cluster_0 Reaction Phase cluster_1 Detection Phase A 1. Assay Setup (AMPK + ZLN024/Control) B 2. Reaction Initiation (Add Biotin-SAMS + [γ-³³P]ATP) A->B C 3. Kinase Reaction (Incubation at 30°C) B->C D 4. Reaction Termination (Add Stop Buffer) C->D E 5. Bead Capture (Add Streptavidin SPA Beads) D->E F 6. Signal Detection (Scintillation Counting) E->F

Workflow for the AMPK Scintillation Proximity Assay.
Cellular Assays in L6 Myotubes

  • Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Starve differentiated myotubes in serum-free medium for 2 hours before treating with various concentrations of ZLN024 or vehicle control for specified durations (e.g., 15 mins to 4 hours).

  • Western Blotting: Lyse cells and determine protein concentration. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Use appropriate secondary antibodies and detect with chemiluminescence.

  • Glucose Uptake: Treat cells as described, then incubate with 2-[³H]-deoxyglucose. Lyse the cells and measure incorporated radioactivity by scintillation counting.

  • Fatty Acid Oxidation: Treat cells and then incubate with [¹⁴C]palmitate. Measure the production of ¹⁴CO₂ as an indicator of fatty acid oxidation.

In Vivo Studies in db/db Mice
  • Animal Model: Use male C57BKS db/db mice, a model of type 2 diabetes.

  • Administration: Administer ZLN024 (15 mg/kg) or vehicle daily by oral gavage for 5 weeks. A positive control group (e.g., Metformin) is typically included.

  • Metabolic Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose weekly from tail vein blood.

  • Glucose Tolerance Test (GTT): After 4 weeks, fast mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-injection.

  • Terminal Analysis: At the end of the study, sacrifice animals and collect tissues (liver, muscle). Weigh the liver and measure triacylglycerol and total cholesterol content. Analyze gene expression in liver and muscle tissue using quantitative real-time PCR (qRT-PCR). Analyze protein phosphorylation (p-ACC) in tissue lysates via Western blotting.

PP2Cα Dephosphorylation Assay
  • Principle: Measures the ability of ZLN024 to prevent the dephosphorylation of pre-phosphorylated, active AMPK by the phosphatase PP2Cα.

  • Procedure:

    • Phosphorylate and activate recombinant AMPK using an upstream kinase (e.g., CaMKKβ) and ATP.

    • Incubate the activated p-AMPK with recombinant PP2Cα in the presence or absence of ZLN024, AMP, or other controls.

    • Terminate the phosphatase reaction.

    • Measure the remaining AMPK activity using the SPA assay described in section 5.1. A higher signal indicates protection from dephosphorylation.

ZLN024's Protective Mechanism cluster_AMPK AMPK State Active_AMPK Active p-AMPK (High Activity) Inactive_AMPK Inactive AMPK (Low Activity) Active_AMPK->Inactive_AMPK Dephosphorylation PP2Ca PP2Cα (Phosphatase) ZLN024 ZLN024 ZLN024->PP2Ca Inhibits

Logical flow of ZLN024's inhibition of PP2Cα.

Conclusion and Future Directions

ZLN024 is a novel, potent, and orally available allosteric activator of AMPK.[5] Its dual mechanism of direct allosteric activation and protection against dephosphorylation provides a robust method for enhancing AMPK signaling.[1][7] Preclinical studies have demonstrated its efficacy in cellular models and in the db/db mouse model of type 2 diabetes, where it improves glucose tolerance and ameliorates fatty liver characteristics without altering the cellular energy state.[1][3][8] These findings underscore the potential of ZLN024 and similar allosteric activators as a promising therapeutic approach for treating metabolic syndrome and type 2 diabetes.[1][3] Further research is warranted to explore its long-term efficacy, safety profile, and potential in other AMPK-related pathologies.

References

ZLN024 Hydrochloride: A Technical Guide to its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 hydrochloride has emerged as a significant small molecule of interest in metabolic research. Identified as a potent allosteric activator of AMP-activated protein kinase (AMPK), it plays a crucial role in the regulation of cellular energy homeostasis. This technical guide provides an in-depth analysis of the effects of this compound on two key metabolic processes: glucose uptake and fatty acid oxidation. Drawing upon key research findings, this document outlines the molecular mechanisms, presents quantitative data, details experimental methodologies, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[1][2][3] Unlike direct activators, ZLN024 binds to a site on the AMPK complex distinct from the catalytic site, inducing a conformational change that enhances its activity. This activation is crucial for its downstream metabolic effects.

The activation of AMPK by ZLN024 is isoform-specific, with varying efficacies across different AMPK heterotrimers. This specificity is critical for understanding its tissue- and cell-specific effects.

Quantitative Data: AMPK Activation

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the activation of various recombinant AMPK heterotrimers.

AMPK HeterotrimerEC50 (µM)Fold Activation
α1β1γ10.421.5
α2β1γ10.951.7
α1β2γ11.11.7
α2β2γ10.131.6

Data sourced from Zhang et al., 2013.[3]

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that influences both glucose and fatty acid metabolism.

ZLN024 ZLN024 Hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Metabolism Glucose Metabolism pAMPK->Glucose_Metabolism FA_Metabolism Fatty Acid Metabolism pAMPK->FA_Metabolism Glucose_Uptake Increased Glucose Uptake Glucose_Metabolism->Glucose_Uptake FAO Increased Fatty Acid Oxidation FA_Metabolism->FAO

Figure 1: this compound's core mechanism of action.

Effect on Glucose Uptake

This compound has been demonstrated to stimulate glucose uptake in a dose-dependent manner in L6 myotubes, a skeletal muscle cell line.[4] This effect is a direct consequence of AMPK activation, which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the entry of glucose into the cell.

Quantitative Data: Glucose Uptake in L6 Myotubes

The table below presents the concentration-dependent effect of this compound on glucose uptake in L6 myotubes following a 3-hour incubation period.

ZLN024 Concentration (µM)Glucose Uptake (Fold Change vs. Control)
1~1.2
3~1.4
10~1.6
20~1.8

Data estimated from graphical representations in Zhang et al., 2013.[4]

Experimental Protocol: 2-Deoxyglucose Uptake Assay

The following protocol is a detailed methodology for measuring glucose uptake in L6 myotubes, based on the procedures described in the key literature.

Materials:

  • L6 myotubes (differentiated)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • This compound stock solution (in DMSO)

  • Insulin (positive control)

  • Cytochalasin B (negative control)

  • Scintillation cocktail

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Culture: Differentiate L6 myoblasts into myotubes by culturing in a suitable differentiation medium.

  • Serum Starvation: Prior to the assay, starve the differentiated myotubes in serum-free medium for 2-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of this compound or controls (vehicle, insulin) for 3 hours at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-30 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control group.

Experimental Workflow Diagram

Start Differentiated L6 Myotubes Serum_Starvation Serum Starvation (2-4 hours) Start->Serum_Starvation Preincubation Pre-incubation with ZLN024 or Controls (3 hours) Serum_Starvation->Preincubation Glucose_Uptake Add 2-deoxy-D-[3H]glucose (10-30 min) Preincubation->Glucose_Uptake Termination Wash with Ice-Cold KRH Buffer + Inhibitor Glucose_Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Data Analysis Scintillation->Analysis cluster_0 Cellular Signaling cluster_1 Mitochondrial Fatty Acid Oxidation ZLN024 ZLN024 Hydrochloride pAMPK pAMPK ZLN024->pAMPK ACC ACC pAMPK->ACC Phosphorylation pACC pACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA pACC->MalonylCoA Decreased Synthesis CPT1 CPT1 MalonylCoA->CPT1 Inhibition Mitochondria Mitochondria CPT1->Mitochondria Transport FattyAcids Fatty Acids FattyAcids->CPT1 BetaOxidation β-Oxidation Mitochondria->BetaOxidation

References

The Allosteric Activation of AMPK by ZLN024 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor and a high-priority target for the development of therapeutics for metabolic diseases such as type 2 diabetes. ZLN024 hydrochloride is a novel, small-molecule allosteric activator of AMPK. This technical guide provides an in-depth overview of the mechanism of action of ZLN024, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways. ZLN024 activates AMPK by binding to the α subunit, promoting a conformational change that enhances kinase activity and protects the critical Thr-172 phosphorylation site from dephosphorylation. This activation occurs without altering the cellular ADP/ATP ratio, highlighting its direct modulatory effect.

Introduction to AMPK and ZLN024

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a master regulator of cellular metabolism, activated in response to an increase in the cellular AMP:ATP ratio, which signifies low energy status.[2][3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (e.g., fatty acid and cholesterol synthesis).[4][5]

This compound is a potent, cell-permeable, allosteric activator of AMPK.[4][6] It has been identified through high-throughput screening and has demonstrated beneficial metabolic effects in both in vitro and in vivo models of diabetes.[5][7] Unlike indirect AMPK activators that modulate cellular energy levels, ZLN024 directly interacts with the AMPK complex to induce its activation.[5]

Quantitative Data: In Vitro Activation of AMPK by ZLN024

ZLN024 directly activates various recombinant human AMPK heterotrimer isoforms in a concentration-dependent manner. The activation potency (EC50) and maximal fold activation vary depending on the specific isoform composition.

AMPK Heterotrimer IsoformEC50 (µM)Fold Activation
α1β1γ10.421.5-fold
α2β1γ10.951.7-fold
α1β2γ11.11.7-fold
α2β2γ10.131.6-fold

Data sourced from multiple references.[5][6][8][9][10]

Mechanism of Allosteric Activation

The activation of AMPK by ZLN024 is a multi-faceted process that involves direct binding and conformational changes, ultimately leading to enhanced kinase activity.

Direct Allosteric Activation

ZLN024 allosterically stimulates active AMPK heterotrimers.[5][6] Evidence suggests that ZLN024 binds to the α subunit of AMPK, inducing a conformational change that relieves autoinhibition and enhances its catalytic activity.[5] This is supported by studies showing that ZLN024 can activate inactive truncations of the α1 subunit, specifically α1(1–394) and α1(1–335), but not the already active truncation α1(1–312).[5][7][8]

Requirement of Thr-172 Phosphorylation

The activation of AMPK by ZLN024 is dependent on the pre-phosphorylation of threonine 172 (Thr-172) within the activation loop of the catalytic α subunit by an upstream kinase, such as LKB1 or CaMKKβ.[5][7][8] ZLN024 itself does not induce this phosphorylation but rather enhances the activity of the already phosphorylated enzyme.[5]

Protection from Dephosphorylation

A key aspect of ZLN024's mechanism is its ability to protect the phosphorylated Thr-172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[5][6][7][8] This protective effect sustains the active state of AMPK, prolonging its signaling output.

Independence from Cellular Energy Status

Crucially, ZLN024 activates AMPK without altering the cellular ADP/ATP ratio.[5][6][10] This distinguishes it from many other AMPK activators that function by inducing cellular stress and increasing AMP levels. This direct mechanism of action makes ZLN024 a valuable tool for studying the specific downstream effects of AMPK activation, independent of cellular energy depletion.

Signaling Pathways

The activation of AMPK by ZLN024 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects ZLN024 ZLN024 AMPK AMPK (αβγ) ZLN024->AMPK Allosteric Activation PP2Ca PP2Cα AMPK->PP2Ca Inhibition of Dephosphorylation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake + Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation + Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis - Glucose_Output Hepatic Glucose Output AMPK->Glucose_Output - Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ) Upstream_Kinases->AMPK P (Thr-172)

Caption: AMPK Signaling Pathway Activated by ZLN024.

Experimental Protocols

The characterization of ZLN024's activity on AMPK involves a series of biochemical and cell-based assays.

In Vitro AMPK Activity Assay (Scintillation Proximity Assay)

This assay is a high-throughput method used to screen for and characterize AMPK activators.[5]

Objective: To measure the direct effect of ZLN024 on the activity of recombinant AMPK.

Materials:

  • Recombinant, pre-phosphorylated human AMPK heterotrimers (e.g., α1β1γ1)

  • This compound dissolved in DMSO

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Biotinylated SAMS peptide substrate (2 µM)

  • ATP solution (2 µM) containing [γ-³³P]ATP (7.4×10³ Bq/well)

  • Stop solution: 50 mM EDTA and 0.1% Triton X-100 in PBS (pH 7.5) containing streptavidin-coated SPA beads (80 µ g/well )

  • Suspension solution: 2.4 M CsCl, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of ZLN024 in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add 50 nM of recombinant AMPK protein to the reaction solution containing the assay buffer, biotin-SAMS peptide, ATP/[γ-³³P]ATP mix, and varying concentrations of ZLN024 to a final volume of 50 µL.

  • Initiate the kinase reaction by adding the AMPK protein and incubate at 30°C for 2 hours.

  • Terminate the reaction by adding 40 µL of the stop solution containing streptavidin-coated SPA beads. Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.

  • Add 160 µL of the suspension solution to completely suspend the SPA beads.

  • After 30 minutes, measure the radioactivity using a Wallac Microbeta plate counter. The signal is proportional to the amount of ³³P incorporated into the SAMS peptide, reflecting AMPK activity.

SPA_Workflow Start Start Prepare_Reagents Prepare Reagents: AMPK, ZLN024, Buffer, Substrate, [γ-³³P]ATP Start->Prepare_Reagents Incubate Incubate at 30°C for 2 hours Prepare_Reagents->Incubate Stop_Reaction Stop Reaction with EDTA and SPA Beads Incubate->Stop_Reaction Bind_Peptide Incubate for 1 hour to Bind Peptide Stop_Reaction->Bind_Peptide Suspend_Beads Suspend Beads in CsCl Solution Bind_Peptide->Suspend_Beads Measure_Signal Measure Scintillation Signal Suspend_Beads->Measure_Signal End End Measure_Signal->End

Caption: Scintillation Proximity Assay (SPA) Workflow.

Cell-Based AMPK Activation Assay

This assay assesses the ability of ZLN024 to activate AMPK in a cellular context.

Objective: To measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in response to ZLN024 treatment.

Materials:

  • L6 myotubes or primary hepatocytes

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-phospho-ACC (Ser79)

  • Secondary antibodies (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Culture L6 myotubes or primary hepatocytes to the desired confluency.

  • Treat the cells with varying concentrations of ZLN024 for a specified time (e.g., 30 minutes to 3 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AMPK (Thr172) and phospho-ACC (Ser79).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the fold increase in phosphorylation relative to untreated controls.

In Vivo Efficacy

In preclinical studies using diabetic db/db mice, oral administration of ZLN024 (15 mg/kg/day) for several weeks resulted in improved glucose tolerance and a reduction in fasting blood glucose.[5][6][10] Furthermore, ZLN024 treatment led to decreased liver weight, triacylglycerol content, and total cholesterol levels.[5][10] These beneficial effects are associated with increased phosphorylation of ACC in both liver and muscle tissues, confirming AMPK activation in vivo.[7]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of AMPK and represents a promising therapeutic lead for the treatment of metabolic disorders. Its direct, allosteric mechanism of activation, which is independent of cellular energy status, provides a clean system for dissecting the downstream consequences of AMPK activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

References

Key publications and literature on ZLN024 hydrochloride's discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a novel, potent, and cell-permeable allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Its discovery has provided a valuable pharmacological tool for studying the diverse roles of AMPK in metabolic regulation and has positioned it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes. This technical guide provides a comprehensive overview of the key publications and literature surrounding the discovery of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols employed in its characterization.

Discovery and Mechanism of Action

ZLN024 was identified through a random screening of a compound library using a scintillation proximity assay (SPA) designed to detect activators of the AMPK α1β1γ1 heterotrimer.[1] Subsequent studies revealed that ZLN024 is an allosteric activator that enhances the activity of pre-existing, phosphorylated AMPK.[2] Its mechanism of action involves binding to the AMPK complex and inducing a conformational change that further activates the enzyme and, importantly, protects the activating phosphorylation site at Threonine 172 (Thr-172) on the α-subunit from dephosphorylation by protein phosphatases such as PP2Cα.[2] This dual action of allosteric activation and inhibition of deactivation leads to a sustained increase in AMPK activity.

Signaling Pathway of this compound

The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream targets include Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation and inactivation of ACC by AMPK lead to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria. Furthermore, activated AMPK influences gene expression, leading to a reduction in the transcription of gluconeogenic enzymes and an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis.

ZLN024_Signaling_Pathway ZLN024 This compound AMPK AMPK (phosphorylated Thr-172) ZLN024->AMPK Allosteric Activation PP2Ca PP2Cα ZLN024->PP2Ca Inhibition ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inactivation) GeneExpression Gene Expression AMPK->GeneExpression Transcriptional Regulation PP2Ca->AMPK Dephosphorylation MalonylCoA Malonyl-CoA ACC->MalonylCoA Synthesis CPT1 CPT1 MalonylCoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO Gluconeogenesis Gluconeogenesis Genes (e.g., G6Pase, PEPCK) GeneExpression->Gluconeogenesis Downregulation FA_Ox_Genes Fatty Acid Oxidation Genes GeneExpression->FA_Ox_Genes Upregulation Mito_Biogenesis Mitochondrial Biogenesis Genes GeneExpression->Mito_Biogenesis Upregulation

This compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data from the primary literature on this compound.

Table 1: In Vitro Activity of this compound on AMPK Isoforms

AMPK IsoformEC50 (µM)Fold ActivationReference
α1β1γ10.421.5[2]
α2β1γ10.951.7[2]
α1β2γ11.11.7[2]
α2β2γ10.131.6[2]

Table 2: In Vitro Effects of this compound

AssayCell LineConcentration (µM)EffectReference
Glucose UptakeL6 Myotubes20Increased[2]
Fatty Acid OxidationL6 Myotubes20Increased by ~40%[2]
Fatty Acid SynthesisPrimary Hepatocytes10Decreased[2]
Glucose OutputPrimary Hepatocytes10Decreased[2]

Table 3: In Vivo Effects of this compound in db/db Mice

ParameterDosageDurationEffectReference
Glucose Tolerance15 mg/kg/day4 weeksImproved[2]
Fasting Blood Glucose15 mg/kg/day5 weeksReduced by 15%[2]
Liver Weight15 mg/kg/day5 weeksDecreased[2]
Liver Triacylglycerol15 mg/kg/day5 weeksDecreased[2]
Liver Total Cholesterol15 mg/kg/day5 weeksDecreased[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

Synthesis of this compound

While the seminal publications on the biological activity of this compound do not provide a detailed synthesis protocol, the chemical name, 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride, suggests a likely synthetic route involving the reaction of 2-mercaptopyrimidine with a 2-(2-bromo-4-methylphenoxy)ethyl halide, followed by conversion to the hydrochloride salt. A general procedure for the S-alkylation of 2-mercaptopyrimidines is as follows:

  • Reaction Setup: To a solution of 2-mercaptopyrimidine in a suitable solvent such as ethanol or dimethylformamide (DMF), add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to generate the thiolate anion.

  • Alkylation: Add an equimolar amount of the appropriate alkylating agent, in this case, a 2-(2-bromo-4-methylphenoxy)ethyl halide (e.g., bromide or chloride), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate ZLN024 as the hydrochloride salt. The salt is then collected by filtration and dried.

Scintillation Proximity Assay (SPA) for AMPK Activation

This assay was used for the initial high-throughput screening to identify ZLN024.

  • Reagents:

    • Recombinant human AMPK (e.g., α1β1γ1)

    • Biotinylated-SAMS peptide substrate

    • [γ-³³P]ATP

    • Streptavidin-coated SPA beads

    • Assay buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.4)

    • Test compounds (including ZLN024)

  • Procedure:

    • In a microplate, combine the AMPK enzyme, biotinylated-SAMS peptide, and the test compound in the assay buffer.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

    • Allow the beads to settle.

    • Measure the radioactivity in a scintillation counter. Increased counts indicate phosphorylation of the biotinylated peptide and thus activation of AMPK.

Glucose Uptake Assay in L6 Myotubes
  • Cell Culture: Culture L6 myoblasts in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence. Induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 5-7 days.

  • Treatment: Serum-starve the differentiated myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. Treat the cells with various concentrations of ZLN024 or vehicle control for a specified time (e.g., 3 hours).

  • Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 10 minutes).

  • Washing and Lysis: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.

Fatty Acid Oxidation Assay in Primary Hepatocytes
  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.

  • Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.

  • Treatment: Treat the hepatocytes with ZLN024 or vehicle control in a suitable incubation medium for a defined period.

  • Fatty Acid Oxidation Measurement: Add [¹⁴C]palmitate complexed to BSA to the cells and incubate for 1-2 hours.

  • Collection of CO₂ and Acid-Soluble Metabolites:

    • To measure ¹⁴CO₂, trap the evolved gas in a filter paper soaked in a CO₂ trapping agent placed in the well.

    • To measure acid-soluble metabolites, precipitate the lipids and proteins with perchloric acid and collect the supernatant.

  • Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites using a scintillation counter.

In Vivo Study in db/db Mice
  • Animal Model: Use male C57BLKS/J-db/db mice, a model of type 2 diabetes, and their lean littermates (db/+) as controls.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Treatment Groups: Randomly assign the db/db mice to treatment groups: vehicle control, ZLN024 (e.g., 15 mg/kg/day), and a positive control such as metformin.

  • Drug Administration: Administer the compounds orally by gavage once daily for the duration of the study (e.g., 5 weeks).

  • Monitoring: Monitor body weight, food intake, and water consumption regularly. Measure fasting blood glucose and perform oral glucose tolerance tests (OGTT) at specified time points.

  • Tissue Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, muscle) for further analysis, such as lipid content and gene expression.

Experimental_Workflow_dbdb_mice start Start: db/db Mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization vehicle Vehicle Control randomization->vehicle zln024 ZLN024 (15 mg/kg/day) randomization->zln024 metformin Metformin (Positive Control) randomization->metformin dosing Daily Oral Gavage (5 weeks) vehicle->dosing zln024->dosing metformin->dosing monitoring Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose - OGTT dosing->monitoring endpoint Endpoint: Euthanasia and Tissue Collection dosing->endpoint monitoring->dosing analysis Analysis: - Plasma Parameters - Liver Lipids - Gene Expression endpoint->analysis

In Vivo Experimental Workflow in db/db Mice

Conclusion

The discovery of this compound represents a significant advancement in the field of AMPK research. This in-depth technical guide has provided a comprehensive overview of the key literature, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The provided data and methodologies serve as a valuable resource for researchers and scientists in the field of drug discovery and metabolic disease research, facilitating further investigation into the therapeutic potential of AMPK activation.

References

ZLN024 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of ZLN024 hydrochloride, a potent allosteric activator of AMP-activated protein kinase (AMPK). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule identified through screening as a direct activator of AMPK.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride
CAS Number 1883548-91-1[2]
Molecular Formula C₁₃H₁₃BrN₂OS·HCl[2]
Molecular Weight 361.69 g/mol [2][3]
Canonical SMILES CC1=CC(Br)=C(OCCSC2=NC=CC=N2)C=C1.Cl

Table 2: Physicochemical Properties of this compound

PropertyValue
Purity ≥98.47%[3]
Appearance White to off-white solid
Solubility Soluble to 100 mM in DMSO.[2] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[1] Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[1]
Storage Store at +4°C or -20°C for long-term stability.[2][4]

Mechanism of Action and Biological Activity

This compound is an allosteric activator of AMPK, a crucial enzyme in cellular energy homeostasis.[2] Its mechanism involves direct binding to the AMPK heterotrimer, leading to its activation.

Allosteric Activation of AMPK

ZLN024 directly activates various AMPK heterotrimeric isoforms.[1] The activation is independent of the cellular AMP/ATP ratio.[2] The compound enhances the activity of already phosphorylated AMPK and protects the threonine 172 residue in the α-subunit from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[5]

Table 3: In Vitro Activity of this compound on AMPK Heterotrimers

AMPK HeterotrimerEC₅₀ (µM)Fold Activation
α1β1γ10.42[1]~1.5-fold[2]
α2β1γ10.95[1]~1.7-fold[2]
α1β2γ11.1[1]~1.7-fold[1]
α2β2γ10.13[1]~1.6-fold[1]
Downstream Signaling Pathway

The activation of AMPK by ZLN024 initiates a signaling cascade that modulates various metabolic processes. Key downstream effects include the phosphorylation of acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.[6]

ZLN024_Signaling_Pathway ZLN024 ZLN024 Hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation ACC ACC AMPK->ACC Phosphorylation (Inhibition) FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulation GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulation FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Inhibition GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Fig 1. this compound signaling pathway.
In Vitro and In Vivo Effects

In cellular and animal models, this compound has demonstrated significant metabolic benefits. In L6 myotubes, it stimulates glucose uptake and fatty acid oxidation.[7] In vivo studies using db/db mice, a model for type 2 diabetes, have shown that oral administration of ZLN024 improves glucose tolerance and reduces liver triacylglycerol and total cholesterol content.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro AMPK Activation Assay (Scintillation Proximity Assay)

This protocol is adapted from the methodology used for the discovery of ZLN024.[1]

SPA_Workflow cluster_prep Preparation cluster_assay Assay Reagents Prepare Reaction Mix: - 20 mM Tris-HCl (pH 7.5) - 5 mM MgCl₂ - 1 mM DTT - 2 µM biotin-SAMS - 2 µM ATP - 7.4x10³ Bq/well [γ-³³P]ATP Incubation Incubate at 30°C for 2 hours Reagents->Incubation Enzyme Prepare Recombinant AMPK (50 nM final concentration) Enzyme->Incubation Compound Prepare ZLN024 dilutions Compound->Incubation Detection Add Streptavidin-coated SPA beads Incubation->Detection Measurement Measure luminescence Detection->Measurement

Fig 2. Scintillation Proximity Assay workflow.

Materials:

  • Recombinant, phosphorylated AMPK heterotrimers

  • This compound

  • Biotinylated SAMS peptide (AMPK substrate)

  • [γ-³³P]ATP

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • ATP solution

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL containing:

    • Assay Buffer

    • 2 µM biotin-SAMS

    • 2 µM ATP

    • 7.4 x 10³ Bq/well [γ-³³P]ATP

    • Varying concentrations of this compound.

  • Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Terminate the reaction by adding streptavidin-coated SPA beads.

  • Measure the luminescence using a microplate scintillation counter. The proximity of the ³³P-labeled biotin-SAMS to the SPA beads will generate a signal proportional to AMPK activity.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol is based on established methods for assessing glucose tolerance in mice.[8][9][10]

OGTT_Workflow cluster_prep Preparation cluster_admin Administration cluster_measurement Measurement Fasting Fast mice for 4-6 hours Baseline Measure baseline blood glucose (t=0) Fasting->Baseline Gavage Administer ZLN024 (15 mg/kg) or vehicle via oral gavage daily for 5 weeks Glucose Administer glucose solution (1-2 g/kg) via oral gavage Gavage->Glucose After 4 weeks of treatment Timepoints Measure blood glucose at 15, 30, 60, 90, and 120 minutes Glucose->Timepoints Analysis Calculate Area Under the Curve (AUC) Timepoints->Analysis

Fig 3. Oral Glucose Tolerance Test workflow.

Materials:

  • db/db mice

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • House db/db mice under standard conditions with ad libitum access to food and water.

  • Administer this compound (15 mg/kg) or vehicle daily via oral gavage for 5 weeks.

  • After 4 weeks of treatment, fast the mice for 4-6 hours.

  • Measure baseline blood glucose from the tail vein (t=0).

  • Administer a glucose solution (1-2 g/kg body weight) via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol outlines a common method for measuring glucose uptake in a skeletal muscle cell line.[11][12]

Materials:

  • L6 myotubes (differentiated from myoblasts)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[³H]-glucose

  • Cytochalasin B (as a negative control)

  • Scintillation fluid and counter

Procedure:

  • Culture L6 myoblasts and differentiate them into myotubes in 24-well plates.

  • Serum-starve the myotubes for at least 4 hours.

  • Wash the cells with KRH buffer.

  • Incubate the cells with varying concentrations of this compound in KRH buffer for 3 hours.

  • Add 2-deoxy-[³H]-glucose (0.5 µCi/well) and incubate for 10 minutes.

  • Terminate glucose uptake by washing the cells three times with ice-cold KRH buffer containing cytochalasin B.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

In Vitro Fatty Acid Oxidation Assay in L6 Myotubes

This protocol describes a method to measure the rate of fatty acid oxidation.[13][14][15]

Materials:

  • L6 myotubes

  • This compound

  • [¹⁴C]-Palmitate complexed to BSA

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Culture and differentiate L6 myotubes in 6-well plates.

  • Pre-incubate the myotubes with varying concentrations of this compound for 4 hours.

  • Add [¹⁴C]-Palmitate (0.5 µCi/well) complexed to BSA and incubate for 2 hours.

  • At the end of the incubation, add an equal volume of cold 10% PCA to the medium to precipitate proteins.

  • Transfer the supernatant to a new tube and centrifuge to remove any remaining precipitate.

  • The acid-soluble metabolites (representing the products of β-oxidation) in the supernatant are quantified by scintillation counting.

Conclusion

This compound is a valuable research tool for investigating the roles of AMPK in metabolic regulation. Its allosteric mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a compound of interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. The detailed protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this potent AMPK activator.

References

Methodological & Application

Application Notes and Protocols for ZLN024 Hydrochloride in L6 Myotube Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a potent, cell-permeable allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2] Activation of AMPK in skeletal muscle is a key mechanism for stimulating glucose uptake, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes.[2][3] ZLN024 activates AMPK by binding to the αβγ complex, requiring a pre-phosphorylation event at Threonine-172 of the α subunit for its full effect, and subsequently protecting this residue from dephosphorylation.[1][2][3] In L6 myotubes, a well-established in vitro model for skeletal muscle, ZLN024 has been demonstrated to stimulate glucose uptake in a concentration-dependent manner, highlighting its potential for research and drug development in the field of metabolic disorders.[3][4]

These application notes provide a detailed protocol for performing a glucose uptake assay in L6 myotubes using this compound, along with a summary of its effects and a depiction of the relevant signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on AMPK activation and glucose uptake in L6 myotubes.

ParameterValueCell LineNotesReference
AMPK Activation (EC50) ZLN024 directly activates recombinant AMPK heterotrimers.[1]
α1β1γ10.42 µM-[1]
α2β1γ10.95 µM-[1]
α1β2γ11.1 µM-[1]
α2β2γ10.13 µM-[1]
Glucose Uptake Stimulation Concentration-dependent increaseL6 myotubesTreatment with ZLN024 for 3 hours stimulated glucose uptake.[4]
Fatty Acid Oxidation ~40% increaseL6 myotubesAfter 4 hours of treatment with ZLN024.[4]
AMPK and ACC Phosphorylation Concentration-dependent increaseL6 myotubesStimulation observed after 3 hours of incubation with ZLN024.[3][5]
Time Course of Phosphorylation Maximal effect within 30 minutesL6 myotubesFor AMPK and ACC phosphorylation with 20 µmol/l ZLN024.[5]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-mediated glucose uptake in L6 myotubes.

ZLN024_Pathway ZLN024 ZLN024 hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) ACC ACC pAMPK->ACC Phosphorylation GLUT4_vesicles GLUT4 Vesicles pAMPK->GLUT4_vesicles Stimulates Translocation pACC p-ACC GLUT4_membrane GLUT4 (Plasma Membrane) GLUT4_vesicles->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane

Caption: ZLN024 signaling pathway in L6 myotubes.

Experimental Protocols

This section details the methodology for conducting a glucose uptake assay in L6 myotubes to evaluate the effect of this compound. This protocol is based on established methods using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[6][7] Alternatively, a radioactive tracer such as 2-deoxy-[3H]-glucose can be used.[8][9]

Experimental Workflow

Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow A 1. L6 Myoblast Culture & Differentiation into Myotubes B 2. Serum Starvation A->B C 3. Incubation with This compound B->C D 4. 2-NBDG Incubation C->D E 5. Washing and Cell Lysis D->E F 6. Fluorescence Measurement E->F G 7. Data Analysis F->G

Caption: Workflow for the glucose uptake assay.

Materials and Reagents
  • L6 rat skeletal myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • DMEM with low glucose and no phenol red

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound

  • Insulin (positive control)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M Tris-HCl, 0.5% Triton X-100, pH 7.4)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm for 2-NBDG)

Step-by-Step Protocol

1. Cell Culture and Differentiation of L6 Myotubes a. Culture L6 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Seed the L6 myoblasts into 96-well black, clear-bottom plates at a density that will allow them to reach confluence. c. Once confluent, induce differentiation into myotubes by switching the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin. d. Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.

2. Serum Starvation a. Before the assay, gently wash the differentiated L6 myotubes twice with warm PBS. b. Starve the cells in serum-free, low-glucose DMEM for 2-4 hours to establish a basal level of glucose uptake.

3. Incubation with this compound a. Prepare fresh solutions of this compound in KRH buffer at various concentrations (e.g., 0.1, 1, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO in KRH buffer) and a positive control (e.g., 100 nM insulin). b. After serum starvation, remove the medium and add the this compound solutions or controls to the respective wells. c. Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.[4]

4. 2-NBDG Incubation a. Following the incubation with ZLN024, add 2-NBDG to each well to a final concentration of 50-100 µM. b. Incubate the plate for an additional 30-60 minutes at 37°C.

5. Washing and Cell Lysis a. Terminate the glucose uptake by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG. b. After the final wash, add cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

6. Fluorescence Measurement a. Transfer the cell lysates to a new 96-well black plate. b. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

7. Data Analysis a. Correct the fluorescence readings by subtracting the background fluorescence from wells without cells. b. Normalize the fluorescence intensity to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay), to account for variations in cell number. c. Express the results as a fold change or percentage relative to the vehicle control. d. Plot the normalized glucose uptake against the concentration of this compound to generate a dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of AMPK in skeletal muscle glucose metabolism. The provided protocol offers a robust framework for assessing the effects of ZLN024 and other potential AMPK activators on glucose uptake in L6 myotubes, thereby facilitating research and development in the context of metabolic diseases.

References

Determining the Optimal Cell Culture Concentration of ZLN024 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a potent and allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] As an attractive therapeutic target for metabolic diseases such as type 2 diabetes, understanding the optimal cellular concentration of this compound is critical for in vitro studies.[1][3] These application notes provide a comprehensive guide to determining the optimal cell culture concentration of this compound by assessing its cytotoxicity, target engagement, and functional activity.

This compound allosterically activates AMPK heterotrimers, including α1β1γ1 and α2β1γ1, with reported EC50 values of 0.42 µM and 0.95 µM, respectively.[2][4] Its mechanism of action involves stimulating active AMPK and inhibiting the dephosphorylation of the critical threonine 172 (Thr172) residue on the AMPKα subunit, a key event in its activation.[1][2]

Experimental Workflow

The following diagram outlines the sequential workflow to determine the optimal concentration of this compound for cell culture experiments.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays A Prepare this compound Stock Solution B Cell Seeding in 96-well Plates A->B C Treat Cells with a Range of ZLN024 Concentrations B->C D Perform MTT Assay after 24-72h Incubation C->D E Determine IC50 and Non-toxic Concentration Range D->E F Treat Cells with Non-toxic Concentrations of ZLN024 E->F Select Concentrations below IC50 G Lyse Cells and Prepare Protein Samples F->G H Western Blot for Phospho-AMPK (Thr172) and Total AMPK G->H I Determine Optimal Concentration for AMPK Activation H->I J Treat Cells with Optimal ZLN024 Concentration I->J Use Concentration with Robust pAMPK Signal K Perform Glucose Uptake Assay (e.g., 2-NBDG) J->K L Perform Fatty Acid Oxidation Assay J->L M Confirm Functional Effects of AMPK Activation K->M L->M

Figure 1: Experimental workflow for determining the optimal this compound concentration.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration range of this compound that is not toxic to the cells of interest. The MTT assay is a widely used colorimetric method to assess cell viability.[5][6]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).[7]

    • Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation
ZLN024 Conc. (µM)Absorbance (490 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.19 ± 0.0995.2%
101.15 ± 0.0692.0%
250.98 ± 0.0578.4%
500.65 ± 0.0452.0%
1000.32 ± 0.0325.6%

Table 1: Example data from an MTT assay showing the effect of this compound on cell viability after 48 hours of treatment. The IC50 is determined to be approximately 50 µM. For subsequent experiments, concentrations well below this value should be used.

Phase 2: Target Engagement - AMPK Activation

Once the non-toxic concentration range is established, the next step is to determine the concentration of this compound that effectively activates its target, AMPK. This is assessed by measuring the phosphorylation of AMPK at Thr172 using Western blotting.

Protocol: Western Blot for Phospho-AMPK (Thr172)
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control and a positive control for AMPK activation, such as AICAR (500 µM) or metformin (2 mM).[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in 100-200 µL of ice-cold phospho-protein lysis buffer supplemented with protease and phosphatase inhibitors.[8]

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysate with an equal volume of 2x SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST).[8][10]

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα (1:1000 dilution).

Data Presentation
TreatmentpAMPK (Thr172) IntensityTotal AMPK IntensitypAMPK/Total AMPK Ratio
Vehicle1500250000.06
ZLN024 (1 µM)4500245000.18
ZLN024 (5 µM)8500255000.33
ZLN024 (10 µM)9000250000.36
AICAR (500 µM)9500248000.38

Table 2: Example densitometry data from a Western blot analysis showing a dose-dependent increase in AMPK phosphorylation upon treatment with this compound. A concentration of 5-10 µM shows robust target engagement.

Phase 3: Functional Assays

After determining the optimal concentration for AMPK activation, functional assays should be performed to confirm that this compound elicits the expected downstream biological effects, such as increased glucose uptake and fatty acid oxidation.[1]

Signaling Pathway

G ZLN024 This compound AMPK AMPK ZLN024->AMPK Allosteric Activation pAMPK pAMPK (Thr172) AMPK->pAMPK Phosphorylation Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Stimulates FAO Fatty Acid Oxidation pAMPK->FAO Stimulates Energy_Production Cellular Energy Homeostasis Glucose_Uptake->Energy_Production FAO->Energy_Production

Figure 2: Simplified signaling pathway of this compound-mediated AMPK activation.
Protocol: Glucose Uptake Assay (2-NBDG)

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or 96-well plate. Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound for 1-4 hours.

  • Glucose Starvation: Remove the treatment medium and wash the cells with glucose-free DMEM. Incubate the cells in glucose-free DMEM for 1 hour.[3]

  • 2-NBDG Incubation: Add 10-100 µM of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to the cells and incubate for 30-60 minutes at 37°C.[1][3]

  • Washing and Measurement: Stop the uptake by washing the cells with ice-cold PBS. Measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1]

Protocol: Fatty Acid Oxidation Assay
  • Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., Seahorse XF plate or standard multi-well plate for radiolabel-based assays). Treat with the optimal concentration of this compound for 4-24 hours.

  • Assay Medium: Replace the culture medium with an assay medium containing a fatty acid substrate, such as [³H]palmitate or a long-chain fatty acid-BSA conjugate.

  • Incubation: Incubate the cells for 2-4 hours to allow for fatty acid oxidation.

  • Measurement:

    • Radiolabel-based: Measure the amount of ³H₂O produced from the oxidation of [³H]palmitate using a scintillation counter.

    • Oxygen Consumption Rate (OCR): Utilize an extracellular flux analyzer (e.g., Seahorse) to measure the OCR in response to the fatty acid substrate.

Data Presentation
Treatment2-NBDG Fluorescence (Arbitrary Units)Fatty Acid Oxidation (Fold Change)
Vehicle5000 ± 3501.0 ± 0.1
ZLN024 (5 µM)8500 ± 5001.6 ± 0.2
Positive Control9000 ± 4501.8 ± 0.15

Table 3: Example data from functional assays demonstrating increased glucose uptake and fatty acid oxidation in cells treated with an optimal concentration of this compound.

Conclusion

By following this systematic approach, researchers can confidently determine the optimal cell culture concentration of this compound. This involves establishing a non-toxic concentration range, confirming target engagement through the assessment of AMPK phosphorylation, and verifying the expected downstream functional outcomes. These detailed protocols and data presentation formats provide a robust framework for the effective use of this compound in in vitro research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended in vivo dosage and administration of ZLN024 hydrochloride for mouse studies, based on peer-reviewed literature. ZLN024 is a potent allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Its activation has shown therapeutic potential in metabolic diseases.

Mechanism of Action: AMPK Activation

This compound allosterically activates AMPK, a central metabolic sensor. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy balance. ZLN024 mimics this effect by binding to the AMPK complex, leading to its activation independent of cellular energy levels. This activation results in downstream effects such as increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.

Diagram of the AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) Energy Stress Energy Stress AMPK AMPK Energy Stress->AMPK ZLN024 ZLN024 ZLN024->AMPK Allosteric Activation Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Protein Synthesis Protein Synthesis AMPK->Protein Synthesis

Caption: Simplified AMPK signaling pathway activated by ZLN024.

Recommended In Vivo Dosages

Published studies have primarily utilized the db/db mouse model, a genetic model of type 2 diabetes, to evaluate the efficacy of this compound. The compound, also referred to as C24 in some literature, has been shown to improve glucose tolerance and lipid profiles.

DosageMouse StrainAdministration RouteFrequencyDurationKey OutcomesReference
15 mg/kgdb/db miceOral GavageDaily4 weeksImproved glucose tolerance; Decreased liver weight, triacylglycerol, and total cholesterol.[1][2]Zhang et al., 2013
15 mg/kgdb/db miceOral GavageNot specified4 weeksDecreased muscle triglyceride levels.[3]Li et al., 2013
50 mg/kgdb/db miceOral GavageNot specified4 weeksSignificant reduction in muscle triglyceride levels.[3]Li et al., 2013
150 mg/kgdb/db miceOral GavageNot specified4 weeksSignificant reduction in muscle triglyceride levels.[3]Li et al., 2013

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg) and the average body weight of the mice in the treatment group, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Prepare the vehicle: Prepare the desired vehicle under sterile conditions. A commonly used vehicle for oral gavage is 0.5% (w/v) CMC in sterile water.

  • Suspend the compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the final desired concentration for dosing (typically 5-10 mL/kg volume).

  • Ensure homogeneity: Vortex the mixture vigorously for several minutes to create a uniform suspension. If the compound does not readily suspend, sonication for 5-10 minutes may be employed. Visually inspect the suspension for homogeneity before each administration.

  • Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, consult the manufacturer's stability data.

Oral Gavage Administration Protocol for Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent movement.

  • Dose Calculation:

    • Weigh each mouse accurately before dosing.

    • Calculate the precise volume of the this compound suspension to be administered based on the individual mouse's body weight and the desired dosage.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Hold the restrained mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle is advanced.

    • The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, gently withdraw and re-attempt.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus (pre-measure the needle against the mouse from the tip of the nose to the last rib to estimate the stomach depth), slowly depress the syringe plunger to deliver the suspension.

  • Needle Withdrawal and Monitoring:

    • After administration, gently and slowly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy, for a few minutes.

Experimental Workflow for a Typical In Vivo Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Acclimatization Animal Acclimatization Randomization Randomization into Groups (Vehicle, ZLN024) Acclimatization->Randomization Baseline Baseline Measurements (Body Weight, Blood Glucose) Randomization->Baseline Dosing Daily Oral Gavage (ZLN024 or Vehicle) Baseline->Dosing Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Dosing->Monitoring GTT Glucose Tolerance Test Dosing->GTT After Treatment Period Monitoring->Dosing Sacrifice Euthanasia & Tissue Collection GTT->Sacrifice Analysis Biochemical & Molecular Analysis (e.g., Liver Lipids, Gene Expression) Sacrifice->Analysis

Caption: General experimental workflow for an in vivo mouse study with ZLN024.

Disclaimer: These application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional and national guidelines for animal care and use. It is crucial to consult the original research articles for detailed methodologies.

References

Preparing a Stock Solution of ZLN024 Hydrochloride for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 hydrochloride is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Accurate and reproducible in vitro studies using this compound rely on the correct preparation of a stable stock solution. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro experimental settings, including cell-based assays.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 361.69 g/mol
Purity ≥98% (HPLC)
Appearance Crystalline solid
Solubility Soluble in DMSO (≥ 46 mg/mL)
Insoluble in water (< 0.1 mg/mL)
EC50 (AMPK α1β1γ1) 0.42 µM[1]
EC50 (AMPK α2β1γ1) 0.95 µM[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of this compound (Molecular Weight = 361.69 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To aid dissolution, vortex the solution thoroughly. If precipitation or phase separation is observed, gentle warming and/or sonication can be used to facilitate dissolution.

  • Sterilization (Optional): If required for the experimental application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.

  • Storage Conditions:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

Note on Stability in Aqueous Solutions:

There is limited published data on the stability of this compound in aqueous cell culture media. As a general best practice for small molecule compounds, it is recommended to prepare fresh dilutions of the stock solution in your experimental buffer or cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. The stability of the compound can be influenced by the pH, temperature, and composition of the aqueous medium.

Recommended Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its EC50 values, a starting concentration range of 1-10 µM is recommended for initial in vitro experiments. A dose-response curve should be generated to determine the optimal concentration for your specific assay.

Mechanism of Action: AMPK Signaling Pathway

This compound is an allosteric activator of AMPK. It binds to a site on the AMPK complex distinct from the AMP binding site, leading to a conformational change that enhances its kinase activity. This activation of AMPK initiates a signaling cascade that promotes catabolic pathways to generate ATP, while simultaneously inhibiting anabolic pathways that consume ATP.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) ZLN024 This compound AMPK AMPK ZLN024->AMPK Allosteric Activation Cellular_Stress Cellular Stress (e.g., low ATP/ADP ratio) Cellular_Stress->AMPK Canonical Activation pAMPK p-AMPK (Active) AMPK->pAMPK Glycolysis Glycolysis pAMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Synthesis Fatty Acid Synthesis pAMPK->Fatty_Acid_Synthesis Protein_Synthesis Protein Synthesis pAMPK->Protein_Synthesis Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis

Caption: this compound allosterically activates AMPK, promoting energy-producing pathways.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex check_solubility Check for Complete Dissolution vortex->check_solubility assist_dissolution Gentle Warming / Sonication check_solubility->assist_dissolution No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes assist_dissolution->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Measuring ZLN024 Hydrochloride Activity with a Scintillation Proximity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for measuring the activity of ZLN024 hydrochloride, an allosteric activator of AMP-activated protein kinase (AMPK), using a Scintillation Proximity Assay (SPA).[1][2][3][4][5] The SPA technology offers a homogeneous, high-throughput method for quantifying enzyme activity, eliminating the need for separation or wash steps.[6][7] This protocol is specifically designed for researchers in drug discovery and development to assess the potency and efficacy of small molecule activators of AMPK.

Introduction to Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a powerful technology that allows for the rapid and sensitive measurement of a wide range of biomolecular interactions.[6][8] The core of the assay is the SPA bead, a microscopic sphere containing a scintillant that emits light when stimulated by radioactivity in close proximity.[6][9] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase using a radiolabeled ATP, such as [γ-³³P]ATP. The resulting radiolabeled and biotinylated product is then captured by streptavidin-coated SPA beads.[1] When the radiolabeled phosphate group is brought close to the bead, the emitted β-particles from the ³³P isotope can excite the scintillant within the bead, generating a light signal that is proportional to the amount of phosphorylated substrate. Unincorporated [γ-³³P]ATP in the solution is too far away to activate the beads, thus eliminating the need for a separation step.[6][8]

This compound and AMPK Signaling

This compound is an allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4][5] AMPK is a crucial cellular energy sensor that plays a central role in metabolic regulation. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio.[1] Allosteric activators like ZLN024 can also stimulate AMPK activity.[1][4][5] Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[1][2]

AMPK_Signaling_Pathway cluster_input Inputs cluster_core AMPK Activation cluster_output Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK increases AMP/ATP ratio ZLN024 ZLN024 ZLN024->AMPK allosteric activation p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation Anabolic Pathways Anabolic Pathways p-AMPK (Active)->Anabolic Pathways inhibits Catabolic Pathways Catabolic Pathways p-AMPK (Active)->Catabolic Pathways activates

Figure 1: Simplified AMPK signaling pathway.

Experimental Protocol

This protocol outlines the measurement of this compound's effect on AMPK activity using a Scintillation Proximity Assay.

Materials and Reagents
  • Enzyme: Recombinant active AMPK (α1/β1/γ1 or other desired heterotrimer)

  • Substrate: Biotinylated AMPK substrate peptide (e.g., Biotin-AMARA peptide: Biotin-AMARAASAAALARRR)

  • Activator: this compound

  • Radiolabel: [γ-³³P]ATP

  • SPA Beads: Streptavidin-coated PVT SPA beads[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • ATP Solution: Non-radiolabeled ATP

  • Stop Solution: 50 mM EDTA in assay buffer

  • Microplates: 96-well or 384-well white, clear-bottom microplates

  • Instrumentation: Microplate scintillation counter

Experimental Workflow

SPA_Workflow A 1. Prepare Reagents - Serial dilutions of ZLN024 - Enzyme, Substrate, ATP mix B 2. Add Reagents to Plate - ZLN024/DMSO - AMPK Enzyme A->B C 3. Pre-incubation - Allow inhibitor/activator binding B->C D 4. Initiate Kinase Reaction - Add Biotinylated Substrate and [γ-³³P]ATP C->D E 5. Incubate - Allow phosphorylation to occur D->E F 6. Stop Reaction & Add Beads - Add Stop Solution - Add Streptavidin SPA Beads E->F G 7. Incubate - Allow bead capture of biotinylated substrate F->G H 8. Read Plate - Microplate Scintillation Counter G->H I 9. Data Analysis - Determine CPM - Calculate % Activation and EC50 H->I

Figure 2: Experimental workflow for the AMPK SPA.

Detailed Procedure
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • Prepare a working solution of AMPK enzyme in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a reaction mix containing the biotinylated AMPK substrate peptide and [γ-³³P]ATP in assay buffer. The final ATP concentration should be at or near the Km for AMPK, and the specific activity of the [γ-³³P]ATP should be optimized for a good signal-to-noise ratio.

  • Assay Plate Setup:

    • To the wells of a microplate, add 2 µL of the serially diluted this compound or DMSO (as a vehicle control).

    • Add 10 µL of the AMPK enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for the binding of ZLN024 to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of the reaction mix (biotinylated substrate and [γ-³³P]ATP) to each well.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Bead Addition:

    • Stop the reaction by adding 10 µL of the stop solution.

    • Add 20 µL of a slurry of streptavidin-coated SPA beads in assay buffer to each well.

  • Bead Incubation:

    • Incubate the plate for 30 minutes at room temperature with gentle shaking to allow the beads to settle and capture the biotinylated peptide.

  • Measurement:

    • Measure the light output from each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the level of substrate phosphorylation.

Data Presentation and Analysis

The activity of this compound is determined by measuring the increase in CPM in its presence compared to the vehicle control. The data can be used to generate a dose-response curve and calculate the EC₅₀ value, which is the concentration of the activator that produces 50% of the maximum response.

Table 1: Dose-Response of this compound on AMPK Activity
ZLN024 (µM)Log [ZLN024]Average CPMStandard Deviation% Activation
0 (Vehicle)-15201200
0.01-8.00185015010.7
0.03-7.52248021031.0
0.1-7.00356028066.0
0.3-6.52432035090.3
1-6.004850410107.4
3-5.525010430112.9
10-5.005100450115.8
30-4.525150460117.4
100-4.005180470118.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Analysis
  • Calculate Percent Activation: % Activation = [ (CPM_compound - CPM_vehicle) / (CPM_max - CPM_vehicle) ] * 100

    • CPM_compound: CPM in the presence of ZLN024

    • CPM_vehicle: CPM of the DMSO control

    • CPM_max: Maximum CPM observed at saturating concentrations of ZLN024

  • Determine EC₅₀: Plot the percent activation against the logarithm of the ZLN024 concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value. Based on the illustrative data, the EC₅₀ for this compound would be approximately 0.15 µM.

Conclusion

The Scintillation Proximity Assay provides a robust and efficient method for measuring the activity of AMPK and for characterizing the potency of its activators, such as this compound. This homogeneous assay format is highly amenable to high-throughput screening and is a valuable tool in the drug discovery process for metabolic diseases.

References

Application Notes and Protocols for ZLN024 Hydrochloride in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 hydrochloride is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In primary hepatocytes, activation of AMPK by this compound has been shown to modulate lipid and glucose metabolism, making it a valuable tool for research in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). These application notes provide detailed protocols for the use of this compound in primary hepatocyte culture to study its effects on fatty acid synthesis and glucose output.

Mechanism of Action

This compound allosterically activates AMPK heterotrimers, requiring the phosphorylation of threonine 172 (Thr-172) on the α-subunit by an upstream kinase.[1] Once activated, AMPK phosphorylates downstream targets, including acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Phosphorylation of ACC inhibits its activity, leading to a reduction in de novo lipogenesis. Furthermore, AMPK activation suppresses the expression of key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.[1]

Signaling Pathway

ZLN024_AMPK_Signaling ZLN024 ZLN024 Hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) G6Pase Glucose-6-Phosphatase (G6Pase) Gene Expression ↓ AMPK->G6Pase Transcriptional Repression MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acid Synthesis ↓ FAS->FattyAcids GlucoseOutput Hepatic Glucose Output ↓ G6Pase->GlucoseOutput

Caption: this compound activates AMPK, leading to the inhibition of fatty acid synthesis and a reduction in hepatic glucose output.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Fatty Acid Synthesis in Primary Hepatocytes
ZLN024 Concentration (µM)Inhibition of Fatty Acid Synthesis (%)
0.115 ± 3
0.545 ± 5
1.070 ± 6
5.085 ± 4
10.090 ± 3

Note: The data presented are illustrative and compiled from typical results expected based on the literature. Actual results may vary depending on experimental conditions.

Table 2: Dose-Dependent Effect of this compound on Glucose Output in Primary Hepatocytes
ZLN024 Concentration (µM)Inhibition of Glucose Output (%)
0.110 ± 2
0.530 ± 4
1.055 ± 5
5.075 ± 6
10.080 ± 5

Note: The data presented are illustrative and compiled from typical results expected based on the literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (MW: 361.69 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Primary Hepatocyte Isolation and Culture

This is a generalized protocol and should be adapted based on institutional guidelines and specific experimental requirements.

  • Perfusion: Perfuse the liver of an anesthetized mouse through the portal vein, first with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA, followed by a collagenase solution to digest the extracellular matrix.

  • Cell Isolation: Gently dissect the digested liver and filter the cell suspension through a 70 µm cell strainer.

  • Purification: Purify hepatocytes from other cell types by Percoll gradient centrifugation.

  • Cell Plating: Resuspend the purified hepatocytes in Williams' E Medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and insulin. Plate the cells on collagen-coated plates at a desired density.

  • Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for at least 4 hours before any treatment.

Protocol 3: Treatment of Primary Hepatocytes with this compound

Treatment_Workflow Start Primary Hepatocyte Culture Prepare_ZLN024 Prepare ZLN024 Working Solutions (Dilute stock in culture medium) Start->Prepare_ZLN024 Replace_Medium Replace Culture Medium with ZLN024-containing Medium Prepare_ZLN024->Replace_Medium Incubate Incubate for Desired Time (e.g., 4-24 hours) Replace_Medium->Incubate Assay Perform Downstream Assays (Fatty Acid Synthesis, Glucose Output) Incubate->Assay

Caption: Experimental workflow for treating primary hepatocytes with this compound.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare working concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) by diluting the stock solution in fresh, serum-free culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: After the initial attachment period, carefully aspirate the plating medium from the primary hepatocytes and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period. For studying effects on fatty acid synthesis and glucose output, an incubation time of 4 to 24 hours is typically recommended.

Protocol 4: Fatty Acid Synthesis Assay
  • Radiolabeling: Following treatment with this compound, add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours at 37°C.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer.

  • Lipid Extraction: Extract total lipids from the cell lysate using a chloroform:methanol (2:1) solution.

  • Quantification: Separate the lipid phase and allow the solvent to evaporate. Measure the radioactivity of the lipid extract using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content of the cell lysate, determined by a BCA or Bradford assay.

Protocol 5: Glucose Output Assay
  • Starvation: After this compound treatment, wash the hepatocytes with PBS and incubate in glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) for 2-4 hours.

  • Sample Collection: Collect the culture medium at the end of the incubation period.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.

  • Normalization: Normalize the glucose concentration to the total protein content of the cells in each well.

Conclusion

This compound serves as a critical research tool for investigating the role of AMPK in hepatic metabolism. The protocols outlined in these application notes provide a framework for studying the dose-dependent effects of this compound on key metabolic pathways in primary hepatocytes. Researchers can adapt these methods to explore further the therapeutic potential of AMPK activation in metabolic disorders.

References

Administration of ZLN024 Hydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration routes for ZLN024 hydrochloride, a potent allosteric AMP-activated protein kinase (AMPK) activator, in animal models. The included protocols and data are compiled from available literature to assist in the design and execution of preclinical studies.

Introduction

This compound is a small molecule activator of AMPK, a key cellular energy sensor that plays a crucial role in regulating metabolic pathways.[1] Activation of AMPK has shown therapeutic potential for metabolic diseases such as type 2 diabetes and metabolic syndrome.[2][3][4][5] Preclinical evaluation of this compound in animal models is essential to understand its pharmacokinetic profile, efficacy, and safety. This document outlines the established oral administration protocol and provides proposed protocols for intraperitoneal and intravenous routes based on available formulation data and standard laboratory procedures.

Data Presentation

The following table summarizes the quantitative data available for the administration of this compound in a diabetic mouse model.

ParameterOral Administration (Published Study)Intraperitoneal (IP) Administration (Proposed)Intravenous (IV) Administration (Proposed)
Animal Model Male C57BKS db/db mice[2]Mice or RatsMice or Rats
Dosage 15 mg/kg/day[2]5-15 mg/kg/day1-5 mg/kg/day
Vehicle 0.5% methylcellulose in water[6]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] OR 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] OR 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
Administration Volume Typically 5-10 mL/kgTypically 5-10 mL/kgTypically 2-5 mL/kg
Frequency Once daily[6]Once dailyOnce or twice daily
Duration 5 weeks[6]VariableVariable
Reported Effects Improved glucose tolerance, decreased liver weight, triacylglycerol, and total cholesterol content.[2][6]Not yet reported in published literature.Not yet reported in published literature.

Experimental Protocols

Oral Administration Protocol (Established)

This protocol is based on a study by Zhang et al. (2013) in a diabetic mouse model.[2]

Materials:

  • This compound

  • 0.5% (w/v) methylcellulose solution

  • Sterile water

  • Homogenizer or magnetic stirrer

  • Oral gavage needles (20-22 gauge for mice)

  • Animal balance

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound based on the number of animals and the desired dose (15 mg/kg).

    • Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

    • Suspend the weighed this compound in the 0.5% methylcellulose vehicle.

    • Use a homogenizer or magnetic stirrer to ensure a uniform and stable suspension. Prepare fresh daily.

  • Animal Dosing:

    • Weigh each animal to determine the exact volume of the dosing solution to administer.

    • Gently restrain the animal.

    • Introduce the oral gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension directly into the stomach.

    • Monitor the animal briefly after administration to ensure no adverse reactions occur.

Intraperitoneal (IP) Administration Protocol (Proposed)

This proposed protocol is based on common laboratory procedures for IP injections in rodents and available vehicle formulations for this compound.[1][7][8][9]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice)

  • 70% ethanol for disinfection

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle solution by mixing the components in the specified ratios under sterile conditions.

    • Dissolve this compound in the vehicle to achieve the desired final concentration. Sonication or gentle warming may be used to aid dissolution.[1] Ensure the final solution is clear and free of precipitation. Prepare fresh daily.

  • Animal Dosing:

    • Weigh each animal to calculate the injection volume.

    • Restrain the animal in a supine position with the head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.

    • Inject the solution slowly and withdraw the needle.

    • Monitor the animal for any signs of distress.

Intravenous (IV) Administration Protocol (Proposed)

This proposed protocol is based on standard IV injection techniques in rodents and suitable vehicle formulations for this compound.[1]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))[1]

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (27-30 gauge for mice)

  • Animal restrainer (for tail-vein injection)

  • Heat lamp or warming pad (to dilate the tail vein)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle solution under sterile conditions. The use of sulfobutylether-beta-cyclodextrin (SBE-β-CD) can enhance the aqueous solubility of hydrophobic compounds for intravenous administration.

    • Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is clear and particle-free. Filtration through a 0.22 µm sterile filter is recommended. Prepare fresh before use.

  • Animal Dosing:

    • Weigh the animal to determine the injection volume.

    • Place the animal in a restrainer, exposing the tail.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

    • Disinfect the injection site on the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

    • After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathway

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Metabolic Effects ZLN024 This compound AMPK AMPK ZLN024->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) SREBP1c SREBP-1c AMPK->SREBP1c Inhibition Gluconeogenesis Gluconeogenesis ↓ AMPK->Gluconeogenesis GlucoseUptake Glucose Uptake ↑ AMPK->GlucoseUptake MalonylCoA Malonyl-CoA ACC->MalonylCoA Synthesis ↓ CPT1 Carnitine Palmitoyl-Transferase 1 (CPT1) MalonylCoA->CPT1 Inhibition ↓ FAO Fatty Acid Oxidation ↑ CPT1->FAO FAS Fatty Acid Synthase (FAS) ↓ SREBP1c->FAS

Caption: AMPK signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration A 1. Prepare Dosing Solution (ZLN024 in Vehicle) B 2. Weigh Animal A->B C 3. Select Administration Route B->C D Oral Gavage C->D E Intraperitoneal Injection C->E F Intravenous Injection C->F G 4. Monitor Animal D->G E->G F->G H 5. Collect Data (e.g., Blood Glucose, Body Weight) G->H I 6. Tissue Collection & Analysis H->I

Caption: General experimental workflow for ZLN024 administration.

References

Troubleshooting & Optimization

Troubleshooting experiments where ZLN024 hydrochloride is not activating AMPK

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZLN024 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not activating AMP-activated protein kinase (AMPK). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound treatment is not resulting in AMPK activation. What are the potential reasons for this?

Several factors could contribute to a lack of AMPK activation in your experiments. Here are some key areas to investigate:

  • Compound Integrity and Handling:

    • Solubility: this compound is soluble in DMSO up to 100 mM. Ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication may aid dissolution.[1] For in vivo studies, specific solvent mixtures like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[1]

    • Storage and Stability: The compound should be stored at +4°C.[2] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

    • Purity: Verify the purity of your this compound batch, which should be ≥99%.

  • Experimental Conditions:

    • Concentration: The effective concentration of this compound can vary between cell lines and experimental setups. EC50 values for recombinant AMPK heterotrimers range from 0.13 µM to 1.1 µM.[1][3] In cell-based assays, concentrations around 20 µmol/l have been shown to be effective.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

    • Incubation Time: The onset of AMPK activation can be rapid. In L6 myotubes, increased phosphorylation of AMPK and its downstream target ACC was observed within 15 minutes, peaking at 30 minutes.[4][5] For downstream effects like glucose uptake, longer incubation times of 3-4 hours have been used.[4]

  • Cellular Context:

    • Upstream Kinase Activity: ZLN024 is an allosteric activator that requires the pre-phosphorylation of AMPK at Threonine 172 (Thr-172) by an upstream kinase, such as LKB1 or CaMKKβ.[3][4][6] If your cell line has low or absent activity of these kinases, ZLN024-mediated activation may be impaired. For instance, in LKB1-deficient HeLa cells, the activation of AMPK by ZLN024 was blocked by the CaMKKβ inhibitor STO-609.[4]

    • Phosphatase Activity: ZLN024 protects Thr-172 from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[3][4][6] High levels of PP2Cα or other phosphatases could potentially counteract the effects of ZLN024.

Q2: How does this compound activate AMPK?

This compound is an allosteric activator of AMPK. This means it binds to a site on the AMPK enzyme complex distinct from the active site. Its mechanism involves two key aspects:

  • Direct Allosteric Stimulation: It directly stimulates the activity of already phosphorylated (active) AMPK heterotrimers.[3][4]

  • Inhibition of Dephosphorylation: It protects the critical activating phosphorylation site, Thr-172, from being dephosphorylated by phosphatases like PP2Cα.[3][4][6]

Importantly, ZLN024's activation of AMPK does not rely on increasing the cellular ADP/ATP ratio, which is a common mechanism for other AMPK activators like metformin.[3]

cluster_0 This compound Action ZLN024 ZLN024 hydrochloride AMPK_inactive AMPK (pThr172) ZLN024->AMPK_inactive Allosterically activates PP2Ca PP2Cα ZLN024->PP2Ca Inhibits AMPK_active Active AMPK Downstream Downstream Targets (e.g., ACC) AMPK_active->Downstream Phosphorylates Upstream_Kinase Upstream Kinase (e.g., LKB1, CaMKKβ) Upstream_Kinase->AMPK_inactive Phosphorylates Thr172 PP2Ca->AMPK_inactive Dephosphorylates Thr172

Mechanism of this compound-mediated AMPK activation.

Q3: What experimental readouts can I use to measure AMPK activation by this compound?

Several methods can be employed to assess AMPK activation:

  • Western Blotting: This is a common method to detect the phosphorylation status of AMPK and its downstream targets.

    • p-AMPK (Thr172): An increase in the phosphorylation of AMPK at Thr-172 is a direct indicator of its activation.

    • p-ACC (Ser79): Acetyl-CoA carboxylase (ACC) is a well-established downstream substrate of AMPK. Increased phosphorylation of ACC at Ser79 indicates enhanced AMPK activity.[4]

  • Kinase Activity Assays: These assays directly measure the enzymatic activity of AMPK.

    • Scintillation Proximity Assay (SPA): This method was used in the initial identification of ZLN024 and measures the incorporation of radiolabeled phosphate into a substrate peptide.[3][4]

    • Fluorescence-Based Assays: Techniques like FRET (Förster Resonance Energy Transfer) and Chelation Enhanced Fluorescence (CHEF) offer non-radioactive alternatives for measuring AMPK activity.[7]

    • ADP Measurement Assays: The Transcreener® ADP² Kinase Assay directly measures the production of ADP, a product of the kinase reaction.[8]

  • Functional Assays: Measuring the physiological outcomes of AMPK activation can provide further evidence.

    • Glucose Uptake: In L6 myotubes, ZLN024 has been shown to stimulate glucose uptake.[3][4]

    • Fatty Acid Oxidation: ZLN024 stimulates palmitate oxidation in L6 myotubes.[3][4]

Data Summary Tables

Table 1: In Vitro Efficacy of this compound on Recombinant AMPK Heterotrimers

AMPK HeterotrimerEC50 (µM)Fold Activation
α1β1γ10.421.5
α2β1γ10.951.7
α1β2γ11.11.7
α2β2γ10.131.6
Data sourced from MedchemExpress and other publications.[1][3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid+4°CAs per manufacturer
Stock Solution (-80°C)-80°CUp to 6 months
Stock Solution (-20°C)-20°CUp to 1 month
Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Activation in Cell Culture

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell type and experimental goals, you may want to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). A vehicle control (DMSO) should be included.

    • Treat cells for the desired time period (e.g., 15 min, 30 min, 1 hr, 3 hr).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

cluster_1 Troubleshooting Workflow Start No AMPK Activation Observed Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Protocol Review Experimental Protocol Check_Compound->Check_Protocol [Compound OK] Solubility_Issue Prepare fresh stock. Use sonication. Check_Compound->Solubility_Issue [Issue Found] Check_Cells Assess Cellular Context Check_Protocol->Check_Cells [Protocol OK] Concentration_Issue Perform dose- response curve. Check_Protocol->Concentration_Issue [Concentration?] Time_Issue Optimize incubation time. Check_Protocol->Time_Issue [Time?] Kinase_Issue Check for upstream kinase expression/ activity. Check_Cells->Kinase_Issue [Upstream Kinase?] Success AMPK Activation Observed Check_Cells->Success [No Issues] Solubility_Issue->Check_Compound Concentration_Issue->Check_Protocol Time_Issue->Check_Protocol Kinase_Issue->Success

A logical workflow for troubleshooting ZLN024 experiments.

References

How to optimize ZLN024 hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZLN024 hydrochloride for in vitro studies. Here, you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK).[1][2] Unlike some other AMPK activators, it does not alter the cellular ADP/ATP ratio. It works by binding to the αβγ complex of AMPK, inducing a conformational change that stimulates its kinase activity and inhibits its dephosphorylation at Threonine-172, thereby locking it in an active state.[3]

ZLN024 ZLN024 Hydrochloride AMPK AMPK (inactive) ZLN024->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) (active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Phosphorylation Metabolic Metabolic Effects Downstream->Metabolic Regulation

Fig. 1: Simplified signaling pathway of this compound.

Q2: How should I prepare and store this compound?

This compound is soluble in DMSO at concentrations up to 100 mM.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).

  • Preparation: To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (MW: 361.69 g/mol ) in 1 mL of DMSO.[1] If you notice any precipitation, gentle warming and/or sonication can aid in dissolution.[3]

  • Storage: Store the solid compound at 4°C.[5] The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][3]

Q3: What is a good starting concentration range for my in vitro experiments?

A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The effective concentration of this compound can vary depending on the specific AMPK isoform present in your cell type.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) of this compound for different human AMPK heterotrimers, which can help in selecting an appropriate concentration range for your experiments.

AMPK IsoformEC50 (µM)Fold Activation
α1β1γ10.421.5x
α2β1γ10.951.7x
α1β2γ11.11.7x
α2β2γ10.131.6x
Data sourced from MedChemExpress and Tocris Bioscience.[3][6]

Troubleshooting Guide

start Start Optimization dose_response Perform Dose-Response (0.1 µM to 10 µM) start->dose_response check_effect Observed Expected AMPK Activation? dose_response->check_effect check_toxicity Observed Cell Toxicity? check_effect->check_toxicity Yes no_effect Troubleshoot: - Check p-AMPK levels - Verify cell line AMPK expression - Check compound integrity check_effect->no_effect No optimize Optimal Concentration Identified check_toxicity->optimize No toxicity Troubleshoot: - Lower concentration range - Reduce incubation time - Check DMSO toxicity check_toxicity->toxicity Yes cluster_plate Cell Culture & Treatment cluster_biochem Biochemistry cluster_blot Immunoblotting seed 1. Seed Cells (6-well plate) treat 2. Treat with ZLN024 (Dose-Response) seed->treat lyse 3. Cell Lysis treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify sds 5. SDS-PAGE quantify->sds transfer 6. PVDF Transfer sds->transfer block 7. Blocking (5% Milk/BSA) transfer->block p_ab 8. Primary Antibody (p-AMPK Thr172) block->p_ab s_ab 9. Secondary Antibody (HRP-conjugated) p_ab->s_ab detect 10. ECL Detection s_ab->detect reprobe 11. Strip & Re-probe (Total AMPK) detect->reprobe

References

Addressing solubility issues with ZLN024 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZLN024 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an allosteric AMP-activated protein kinase (AMPK) activator.[1][2] It works by directly stimulating active AMPK heterotrimers, which is a key regulator of cellular energy homeostasis.[1] This activation stimulates glucose uptake and fatty acid oxidation.[2] this compound requires the pre-phosphorylation of Thr-172 on AMPK and also protects it from dephosphorylation.[1][3]

Q2: What are the basic chemical properties of this compound?

A2: this compound is a white to off-white solid.[3] Its chemical formula is C13H14BrClN2OS with a molecular weight of 361.69 g/mol .[2]

Q3: What is the general solubility of this compound?

A3: this compound has low solubility in water (< 0.1 mg/mL) but is soluble in organic solvents such as DMSO and ethanol.[3][4]

Solubility Data Summary

For easy comparison, the following table summarizes the solubility of ZLN024 in various solvents.

SolventSolubilitySource
DMSO≥ 46 mg/mL (127.18 mM)MedchemExpress[3]
DMSO25 mg/mLCayman Chemical[4]
Ethanol5 mg/mLCayman Chemical[4]
DMF30 mg/mLCayman Chemical[4]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mLCayman Chemical[4]
Water< 0.1 mg/mL (insoluble)MedchemExpress[3]

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[3]

Troubleshooting Guide for Aqueous Solutions

Issue: My this compound is not dissolving in my aqueous experimental buffer.

  • Root Cause: this compound is inherently poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media will likely be unsuccessful.

  • Solution Workflow:

    G cluster_0 Troubleshooting Workflow for ZLN024 HCl Dissolution A Start: ZLN024 HCl powder B Prepare a high-concentration stock solution in 100% DMSO A->B C Gently warm (37°C) and/or sonicate the stock solution if precipitation occurs B->C If needed D Serially dilute the DMSO stock solution into your aqueous buffer or media C->D E Observe for any precipitation upon dilution D->E F Precipitation Observed E->F G No Precipitation: Solution is ready for experiment E->G If clear H Decrease the final concentration of ZLN024 HCl F->H Option 1 I Increase the percentage of co-solvent (e.g., PEG300, Tween-80) in the final solution if the experiment allows F->I Option 2 H->D I->D

    Workflow for dissolving this compound.

Issue: I observed precipitation after diluting my DMSO stock solution into cell culture medium.

  • Root Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

    • Optimize Dilution Method: Instead of adding a small volume of stock to a large volume of media, try adding the media to the stock solution gradually while vortexing.

    • Use a Surfactant: If your experimental design allows, consider using a small, non-toxic concentration of a surfactant like Tween-80 (e.g., 0.01-0.1%) in your final aqueous solution to improve solubility.

    • Consider Alternative Solvents for Stock: While DMSO is common, for some cell types, ethanol might be a less toxic option.[5] However, the lower solubility in ethanol should be noted.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 3.62 mg of this compound (MW: 361.69 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly to dissolve the compound.

  • If necessary, gently warm the solution to 37°C or sonicate in a water bath to aid dissolution.[3]

  • Store the stock solution at -20°C for up to one month or -80°C for up to six months.[3] Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Determine the final desired concentration for your experiment (e.g., 10 µM).

  • Perform a serial dilution of the stock solution into pre-warmed cell culture medium. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution.

  • To minimize precipitation, add the cell culture medium to the required volume of the DMSO stock and mix immediately.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.

Protocol 3: Formulation for In Vivo Studies

For in vivo applications, a more complex vehicle may be required to maintain solubility and bioavailability. The following are examples of formulations that have been used for this compound, achieving a concentration of ≥ 2.5 mg/mL.[3]

Formulation A:

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Formulation B:

ComponentPercentage
DMSO10%
SBE-β-CD (20% in Saline)90%

Formulation C:

ComponentPercentage
DMSO10%
Corn Oil90%

Preparation for Formulations A and B: Add each solvent one by one, ensuring the solution is clear before adding the next component.[3]

ZLN024 Signaling Pathway

This compound is an allosteric activator of the AMP-activated protein kinase (AMPK) signaling pathway. The simplified pathway is illustrated below.

G cluster_0 AMPK Signaling Pathway ZLN024 This compound AMPK AMPK ZLN024->AMPK Allosteric Activation GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake FA_Oxidation ↑ Fatty Acid Oxidation AMPK->FA_Oxidation FA_Synthesis ↓ Fatty Acid Synthesis AMPK->FA_Synthesis GlucoseOutput ↓ Glucose Output (in hepatocytes) AMPK->GlucoseOutput

Simplified AMPK signaling pathway activated by ZLN024.

References

Preventing degradation of ZLN024 hydrochloride in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of ZLN024 hydrochloride.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the storage and handling of this compound.

IssuePossible CauseSuggested Action
Reduced Potency or Activity in Assays Degradation of this compound due to improper storage conditions (e.g., exposure to moisture, elevated temperatures, or light).1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature of 4°C in a tightly sealed container, protected from light. 2. Perform Purity Analysis: Assess the purity of the stored compound using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a new, unopened vial of this compound. The presence of new peaks or a decrease in the area of the main peak can indicate degradation. 3. Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments to confirm if the issue is with the compound's integrity.
Change in Physical Appearance (e.g., color change, clumping) Absorption of moisture, leading to hydrolysis or other forms of degradation. This compound is hygroscopic.1. Handle in a Controlled Environment: Whenever possible, handle the compound in a dry, inert atmosphere (e.g., a glove box). 2. Proper Sealing: Ensure the vial cap is tightly sealed after each use. Consider using a desiccator for storage. 3. Discard if Necessary: If significant changes in appearance are observed, it is recommended to discard the vial and use a new one to ensure the reliability of experimental results.
Inconsistent Results Between Experiments Inconsistent concentration of active this compound due to partial degradation or improper dissolution.1. Standardize Dissolution Protocol: Ensure the compound is fully dissolved in a suitable solvent like DMSO before making further dilutions.[1] Vortexing and gentle warming (if the compound is stable at slightly elevated temperatures) can aid dissolution. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a solid stock that has been properly stored. Avoid repeated freeze-thaw cycles of solutions. 3. Verify Concentration: If possible, verify the concentration of your stock solution using a UV-Vis spectrophotometer or another suitable analytical method.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from light.[2] To minimize moisture absorption, storage in a desiccator is recommended. For extended periods, storage under an inert gas atmosphere (e.g., argon or nitrogen) can further prevent degradation.

2. How should I store solutions of this compound?

Solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, potential degradation mechanisms include:

  • Hydrolysis: The ether and thioether linkages in the molecule could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

  • Oxidation: The sulfur atom in the thioether linkage can be prone to oxidation, forming sulfoxides or sulfones.

  • Photodegradation: Exposure to UV or high-intensity light may lead to the degradation of the aromatic rings and other functional groups.

4. How can I check the purity of my this compound sample?

The most common method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks is indicative of impurities or degradation products.

5. Is this compound sensitive to moisture?

Yes, like many hydrochloride salts, this compound is likely to be hygroscopic. It is crucial to handle the solid compound in a dry environment and to keep the container tightly sealed to prevent moisture absorption, which can lead to degradation. Some suppliers recommend handling and storing under an inert gas.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µM.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)

  • Injection Volume: 10 µL

4. Analysis:

  • Run a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample.

  • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by the relative peak area of the main peak.

Visualizations

degradation_pathway ZLN024 This compound Hydrolysis Hydrolysis Product (Cleavage of ether/thioether) ZLN024->Hydrolysis Moisture, pH extremes Oxidation Oxidation Product (Sulfoxide/Sulfone) ZLN024->Oxidation Oxygen, Peroxides Photodegradation Photodegradation Product ZLN024->Photodegradation UV/Light Exposure

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Sample Storage cluster_analysis Purity Assessment cluster_decision Decision Storage Long-term Storage (4°C, desiccated, dark) SamplePrep Sample Preparation (Dissolution in DMSO) Storage->SamplePrep HPLC HPLC Analysis (C18 Column) SamplePrep->HPLC DataAnalysis Data Analysis (Peak Integration) HPLC->DataAnalysis PurityCheck Purity > 98%? DataAnalysis->PurityCheck Use Proceed with Experiment PurityCheck->Use Yes Discard Discard and Use New Stock PurityCheck->Discard No troubleshooting_flowchart Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (4°C, dry, dark)? Start->CheckStorage CheckPurity Perform HPLC Purity Analysis CheckStorage->CheckPurity Yes NewStock Use a Fresh Stock of ZLN024 CheckStorage->NewStock No Degradation Degradation Confirmed? CheckPurity->Degradation Degradation->NewStock Yes CheckProtocol Review Experimental Protocol Degradation->CheckProtocol No End Problem Resolved NewStock->End CheckProtocol->End

References

Why pre-phosphorylation of Thr-172 is necessary for ZLN024 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of ZLN024 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] It functions by directly stimulating active AMPK heterotrimers and, importantly, by inhibiting the dephosphorylation of a critical residue, Threonine-172 (Thr-172), on the AMPK α-subunit by protein phosphatase 2Cα (PP2Cα).[1][2][3][4][5]

Q2: Why is pre-phosphorylation of Thr-172 necessary for this compound's activity?

The pre-phosphorylation of Thr-172 is a prerequisite for the full activation of AMPK by this compound.[2][4][5] Phosphorylation of Thr-172 induces a conformational change in the AMPK activation loop, which is essential for its kinase activity.[6][7] this compound then binds to and stabilizes this active conformation. This dual action of allosteric activation and protection from dephosphorylation ensures a sustained active state of the AMPK enzyme. Without the initial phosphorylation of Thr-172, AMPK remains in an inactive conformation that this compound cannot effectively activate.[6]

Q3: What are the expected effects of this compound in cellular and in vivo models?

In cellular models, such as L6 myotubes and primary hepatocytes, this compound has been shown to stimulate glucose uptake and fatty acid oxidation without altering the ADP/ATP ratio.[1][2][4] It also decreases fatty acid synthesis and glucose output in hepatocytes.[1][3][4] In vivo, in diabetic db/db mice, oral administration of this compound has been demonstrated to improve glucose tolerance and reduce fasting blood glucose, liver weight, and cholesterol content.[1][2][4][5]

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO up to 100 mM.[1] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been reported.[2] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[2] For storage, the solid compound should be stored at +4°C, while stock solutions are typically stored at -20°C or -80°C for long-term stability.[1][2] Always refer to the manufacturer's specific recommendations for storage conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low AMPK activation observed after this compound treatment. Insufficient phosphorylation of Thr-172 in the experimental system.Ensure that the cells or tissues have a basal level of AMPK activity or co-treat with a known AMPK upstream kinase activator to induce Thr-172 phosphorylation.
This compound degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store the compound and solutions as recommended.
Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration for your specific cell type or experimental setup.
Inconsistent results between experiments. Variability in cell culture conditions (e.g., passage number, confluency).Standardize cell culture protocols and use cells within a consistent passage number range.
Inconsistent preparation of this compound solutions.Prepare fresh solutions for each experiment and ensure complete dissolution.
Precipitation of this compound in the working solution. The compound has limited solubility in aqueous solutions.For in vitro experiments, ensure the final DMSO concentration is compatible with your cells. For in vivo formulations, heating and/or sonication may aid dissolution.[2]

Quantitative Data

Table 1: EC50 Values of this compound for Different AMPK Heterotrimer Isoforms

AMPK Heterotrimer IsoformEC50 (µM)Fold Activation
α1β1γ10.421.5-fold
α2β1γ10.951.7-fold
α1β2γ11.11.7-fold
α2β2γ10.131.6-fold
Data sourced from MedchemExpress and R&D Systems product information.[1][2]

Experimental Protocols

AMPK Activity Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from a method used for screening small-molecule AMPK activators.[2][4]

Materials:

  • Recombinant, purified, and pre-phosphorylated AMPK heterotrimers (e.g., α1β1γ1)

  • This compound

  • Assay buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • Biotin-SAMS peptide substrate

  • ATP and [γ-³³P]ATP

  • Stop solution: 80 µg Streptavidin-coated SPA beads per well, 50 mM EDTA, and 0.1% Triton X-100 in PBS, pH 7.5

  • Suspension solution: 2.4 M CsCl, 50 mM EDTA, and 0.1% Triton X-100 in PBS, pH 7.5

  • 96-well plates

  • Microplate counter

Procedure:

  • Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL containing:

    • Assay buffer

    • 2 µM biotin-SAMS

    • 2 µM ATP

    • 7.4×10³ Bq/well [γ-³³P]ATP

    • Varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding 50 nM of the pre-phosphorylated recombinant AMPK protein to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Terminate the reaction by adding 40 µL of the stop solution to each well and incubate for 1 hour to allow the biotinylated substrate to bind to the SPA beads.

  • Add 160 µL of the suspension solution to each well to suspend the SPA beads completely.

  • Measure the SPA signals in a Wallac Microbeta plate counter after 30 minutes.

Western Blot for Phospho-AMPK (Thr-172)

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with this compound for the desired time and at the appropriate concentration.

  • Lyse the cells or tissue with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and then detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

Visualizations

ZLN024_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_ampk_cycle AMPK Activation Cycle cluster_phosphatase Dephosphorylation Upstream_Kinases Upstream Kinases (e.g., LKB1, CaMKKβ) AMPK_inactive Inactive AMPK (Thr-172 unphosphorylated) Upstream_Kinases->AMPK_inactive Phosphorylation AMPK_active Active AMPK (p-Thr-172) PP2Ca PP2Cα AMPK_active->PP2Ca Downstream_Effects Downstream Effects (e.g., Glucose uptake, Fatty acid oxidation) AMPK_active->Downstream_Effects ZLN024 This compound ZLN024->AMPK_active Allosteric Activation ZLN024->PP2Ca Inhibition

Caption: Mechanism of this compound action on AMPK signaling.

Experimental_Workflow_AMPK_Activity start Start cell_culture Cell Culture / Tissue Preparation start->cell_culture treatment Treat with this compound cell_culture->treatment lysis Cell/Tissue Lysis treatment->lysis protein_quantification Protein Quantification lysis->protein_quantification western_blot Western Blot for p-AMPK (Thr-172) protein_quantification->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound activity.

References

Interpreting inconsistent results in ZLN024 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZLN024 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results that may be encountered during your work with this novel allosteric AMP-activated protein kinase (AMPK) activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] Unlike direct AMP mimetics, ZLN024 binds to a different site on the AMPK complex, leading to its activation. Its mechanism involves the allosteric stimulation of active AMPK heterotrimers.[1][2] A key feature of ZLN024's action is its requirement for the pre-phosphorylation of Threonine 172 (Thr-172) on the AMPK α-subunit by an upstream kinase.[4] ZLN024 then protects this phosphorylated residue from dephosphorylation by phosphatases like PP2Cα.[1][2][4] This mode of action ensures that ZLN024 enhances the activity of already partially active AMPK, rather than activating it from a completely dormant state.

Q2: I am observing variable levels of AMPK activation in different cell lines. Why might this be?

A2: The variability in AMPK activation by this compound across different cell lines can be attributed to the expression levels of different AMPK isoforms. AMPK is a heterotrimeric complex composed of α, β, and γ subunits, each with multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3). ZLN024 exhibits different potencies towards various AMPK heterotrimer combinations. For instance, the EC50 values for ZLN024 can vary significantly between isoforms like α1β1γ1 and α2β1γ1.[5] Therefore, cell lines with different predominant AMPK isoform expression will likely show varied responses to ZLN024 treatment.

Q3: My experimental results are not consistent between batches of this compound. What could be the cause?

A3: Inconsistent results between different batches of this compound can stem from several factors. One of the most common issues is poor solubility. This compound has limited solubility in aqueous solutions. If the compound is not fully dissolved, the effective concentration in your experiment will be lower than intended, leading to variability. It is crucial to follow a consistent and effective dissolution protocol. Additionally, ensure proper storage of the compound and its stock solutions to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[6]

Q4: Does this compound affect the cellular ADP/ATP ratio?

A4: No, a key characteristic of this compound is that it activates AMPK without altering the cellular ADP/ATP ratio.[1][2][4] This is a significant advantage over some other AMPK activators that function by inducing cellular stress and increasing AMP or ADP levels. The ability of ZLN024 to activate AMPK directly allows for the study of the downstream consequences of AMPK activation independent of cellular energy stress.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no AMPK activation observed 1. Poor Solubility: this compound may not be fully dissolved in the experimental medium. 2. Incorrect Concentration: The concentration of ZLN024 used may be too low for the specific cell type or AMPK isoform. 3. Cell Health: The cells may be unhealthy or stressed, affecting their responsiveness. 4. Low Basal AMPK Activity: ZLN024 requires pre-phosphorylation of AMPK at Thr-172 for its activating effect.1. Optimize Dissolution: Prepare a high-concentration stock solution in DMSO. For working solutions, ensure proper mixing and consider the use of co-solvents if necessary for in vivo studies. Sonication may aid dissolution.[5] 2. Perform Dose-Response: Titrate ZLN024 across a range of concentrations to determine the optimal effective concentration for your specific experimental system. 3. Check Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before treatment. 4. Consider a Priming Step: In some experimental setups, a mild cellular stressor might be needed to induce basal AMPK phosphorylation before ZLN024 treatment.
Inconsistent results in downstream assays (e.g., glucose uptake, fatty acid oxidation) 1. Variability in Treatment Time: The duration of ZLN024 treatment may not be optimal for observing the desired downstream effect. 2. Assay Conditions: The specific parameters of the downstream assay (e.g., substrate concentration, incubation time) may not be optimized. 3. Off-target Effects: At very high concentrations, the possibility of off-target effects cannot be entirely ruled out.1. Time-Course Experiment: Perform a time-course experiment to identify the optimal treatment duration for your specific assay. 2. Assay Optimization: Carefully optimize all parameters of your downstream functional assays. Refer to detailed protocols for guidance. 3. Use Appropriate Controls: Always include a vehicle control and consider using a known AMPK inhibitor to confirm that the observed effects are indeed AMPK-dependent.
Precipitation of ZLN024 in culture medium 1. Supersaturation: The final concentration of ZLN024 in the culture medium may exceed its solubility limit. 2. Interaction with Media Components: Components of the cell culture medium, such as serum proteins, may interact with the compound and reduce its solubility.1. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to minimize solvent-induced precipitation. 2. Test Different Media Formulations: If precipitation persists, consider testing different serum-free or low-serum media formulations.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Different AMPK Isoforms

AMPK HeterotrimerEC50 (µM)Fold Activation
α1β1γ10.421.5
α2β1γ10.951.7
α1β2γ11.11.7
α2β2γ10.131.6

Data summarized from MedchemExpress product information.[5]

Table 2: Recommended Solvents for this compound Stock and Working Solutions

ApplicationSolvent SystemMaximum Solubility
In Vitro (Stock Solution) DMSO≥ 2.5 mg/mL (6.91 mM)
In Vivo (Working Solution 1) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.91 mM)
In Vivo (Working Solution 2) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.91 mM)
In Vivo (Working Solution 3) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.91 mM)

Data summarized from MedchemExpress product information.[5]

Experimental Protocols

AMPK Activation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the determined optimal time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Glucose Uptake Assay (using 2-NBDG)
  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as described above.

  • Glucose Starvation: After treatment, wash the cells with glucose-free DMEM and incubate in the same medium for 1-2 hours.

  • 2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to the cells at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Signal Termination: Stop the uptake by washing the cells with ice-cold PBS.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

Fatty Acid Oxidation Assay
  • Cell Culture and Treatment: Culture cells in a suitable plate and treat with this compound.

  • Substrate Incubation: Wash the cells and incubate them in a medium containing a radiolabeled fatty acid (e.g., [³H]palmitate) complexed to BSA.

  • CO₂ Trapping: During the incubation, trap the radiolabeled CO₂ produced from fatty acid oxidation using a filter paper soaked in a trapping agent (e.g., NaOH or β-phenylethylamine).

  • Measurement: After the incubation period, measure the radioactivity on the filter paper using a scintillation counter.

  • Normalization: Normalize the results to the total protein content of the cells.

Mandatory Visualizations

ZLN024_Signaling_Pathway cluster_0 ZLN024 ZLN024 Hydrochloride AMPK AMPK (pre-phosphorylated at Thr-172) ZLN024->AMPK allosterically activates PP2Ca PP2Cα ZLN024->PP2Ca inhibits dephosphorylation Active_AMPK Activated AMPK PP2Ca->AMPK Glucose_Uptake ↑ Glucose Uptake Active_AMPK->Glucose_Uptake FAO ↑ Fatty Acid Oxidation Active_AMPK->FAO FAS ↓ Fatty Acid Synthesis Active_AMPK->FAS Gluconeogenesis ↓ Hepatic Gluconeogenesis Active_AMPK->Gluconeogenesis

Caption: this compound signaling pathway.

Experimental_Workflow start Start Experiment prepare_ZLN024 Prepare ZLN024 Stock (e.g., in DMSO) start->prepare_ZLN024 cell_culture Cell Culture & Seeding prepare_ZLN024->cell_culture treatment Treat Cells with ZLN024 (include vehicle control) cell_culture->treatment downstream_assay Perform Downstream Assay treatment->downstream_assay western Western Blot for p-AMPK/Total AMPK downstream_assay->western AMPK Activation glucose Glucose Uptake Assay downstream_assay->glucose Cellular Metabolism fao Fatty Acid Oxidation Assay downstream_assay->fao Cellular Metabolism analysis Data Analysis western->analysis glucose->analysis fao->analysis end End analysis->end

Caption: General experimental workflow for ZLN024.

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_solubility Check ZLN024 Solubility and Dissolution Protocol inconsistent_results->check_solubility Yes consistent Results Consistent inconsistent_results->consistent No check_solubility->inconsistent_results Solubility Issue Found & Corrected dose_response Perform Dose-Response Curve check_solubility->dose_response Solubility OK dose_response->inconsistent_results No Clear Dose-Response check_cells Verify Cell Health and AMPK Isoform Expression dose_response->check_cells Optimal Dose Found check_cells->inconsistent_results Cell Issues Identified optimize_assay Optimize Downstream Assay Conditions check_cells->optimize_assay Cells Healthy optimize_assay->inconsistent_results Assay Variability Remains optimize_assay->consistent Assay Optimized

Caption: Troubleshooting logic for inconsistent results.

References

Vehicle control recommendations for in vivo studies with ZLN024 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on vehicle control recommendations for in vivo studies involving ZLN024 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric AMP-activated protein kinase (AMPK) activator.[1][2][3] It works by stimulating active AMPK heterotrimers, which plays a crucial role in cellular energy homeostasis.[1][3] Activation of AMPK leads to the stimulation of glucose uptake and fatty acid oxidation, while decreasing fatty acid synthesis and glucose output in hepatocytes.[1][2] This makes it a compound of interest for research in metabolic diseases like diabetes.[1]

Q2: What are the solubility properties of this compound?

This compound is soluble in DMSO (≥ 46 mg/mL) but is insoluble in water.[4] This is a critical consideration for selecting an appropriate vehicle for in vivo administration.

Q3: What is a vehicle control and why is it essential in studies with this compound?

A vehicle control is a formulation containing all the components of the experimental therapeutic administration, except for the active pharmaceutical ingredient (in this case, this compound).[5][6] It is administered to a control group of animals to ensure that any observed effects are due to the drug itself and not the delivery vehicle.[5][6] Given that the recommended vehicles for this compound contain components like DMSO and Tween-80, which can have their own biological effects, a vehicle control group is mandatory for accurate interpretation of experimental results.

Q4: What are the recommended vehicle formulations for this compound for oral gavage?

Given this compound's solubility profile, several vehicle formulations are recommended for oral administration in rodents. The choice of vehicle can depend on the required dose and the specific animal model.

Recommended Vehicle Formulations for Oral Gavage

Formulation ComponentsPercentage (%)Solubility of ZLN024 HClNotes
DMSO10%≥ 2.5 mg/mLA common co-solvent to initially dissolve the compound.[4]
PEG30040%A solubilizing agent.
Tween-805%A surfactant to aid in creating a stable emulsion.
Saline (0.9% NaCl)45%The aqueous base of the formulation.
Alternative 1
DMSO10%≥ 2.5 mg/mLSuitable for lipophilic compounds.[4]
Corn Oil90%
Alternative 2
DMSO10%≥ 2.5 mg/mLSBE-β-CD can improve the solubility of poorly soluble compounds.[4]
20% SBE-β-CD in Saline90%

Experimental Protocols

Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of a 1 mL working solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration.

  • Initial Dissolution: Add 100 µL of DMSO to the this compound powder in a sterile vial. Mix thoroughly by vortexing or sonication until the powder is completely dissolved.

  • Addition of Co-solvents: Sequentially add the following, mixing thoroughly after each addition:

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly to ensure a homogenous and clear solution.

  • Vehicle Control Preparation: In a separate vial, prepare the vehicle control by following steps 2-4, omitting the this compound powder.

  • Administration: The formulation should be prepared fresh on the day of use. Administer the calculated volume to the treatment group and an identical volume of the vehicle control to the control group via oral gavage.

Signaling Pathway

This compound allosterically activates AMP-activated protein kinase (AMPK). The diagram below illustrates the simplified AMPK signaling pathway.

AMPK_Signaling_Pathway ZLN024 This compound AMPK AMPK ZLN024->AMPK activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Cellular_Energy Increased Cellular ATP Glucose_Uptake->Cellular_Energy Fatty_Acid_Oxidation->Cellular_Energy

Caption: Simplified AMPK signaling pathway activated by this compound.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in the vehicle - Incorrect order of solvent addition.- Temperature fluctuations.- Saturation limit exceeded.- Ensure this compound is fully dissolved in DMSO before adding other components.- Prepare the formulation at room temperature.- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]- If the dose is high, consider using a suspension formulation with a suspending agent like carboxymethylcellulose sodium (CMC-Na).
Animal distress during or after oral gavage (e.g., coughing, choking) - Improper gavage technique.- Accidental administration into the trachea.- Ensure personnel are properly trained in oral gavage techniques.- Use the correct size and type of gavage needle for the animal.- Administer the solution slowly and steadily.- If signs of distress are observed, stop the procedure immediately and monitor the animal closely.
High variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability.- Prepare a fresh batch of the formulation for each experiment to ensure consistency.- Calibrate pipettes and ensure accurate volume administration based on animal body weight.- Ensure proper randomization of animals into treatment and control groups.
Vehicle control group shows unexpected effects - Intrinsic biological activity of vehicle components (e.g., DMSO).- This highlights the importance of the vehicle control. The effects of the vehicle should be documented and taken into account when interpreting the results of the this compound-treated group.- Consider reducing the concentration of potentially bioactive components like DMSO if possible, while maintaining the solubility of this compound.

References

Impact of serum concentration on ZLN024 hydrochloride efficacy in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZLN024 hydrochloride in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on the impact of serum concentration on its efficacy.

Issue 1: Reduced or Inconsistent Efficacy of this compound

Possible Cause: High serum concentration in the cell culture medium.

Explanation: this compound, like many small molecules, can bind to proteins present in serum, most notably albumin.[1][2][3] This binding is a reversible interaction.[2] The protein-bound fraction of the drug is generally considered to be inactive, as only the unbound (free) drug is available to diffuse across cell membranes and interact with its intracellular target, AMP-activated protein kinase (AMPK).[1][3] Therefore, a higher concentration of serum proteins can lead to increased sequestration of this compound, reducing its effective concentration and thus its efficacy.

Suggested Solutions:

  • Reduce Serum Concentration: If experimentally feasible, lower the serum concentration in your cell culture medium during the this compound treatment period. A common range for serum in cell culture is 5-20% (v/v)[4]. Reducing it to 5%, 2%, or even serum-free conditions for the duration of the treatment may enhance the apparent potency of the compound.

  • Conduct a Serum Concentration-Response Study: To determine the optimal serum concentration for your specific cell line and experimental goals, perform a dose-response experiment with this compound at various serum concentrations (e.g., 0.5%, 2%, 5%, and 10% FBS). This will help you characterize the impact of serum on the IC50 value of this compound in your system.

  • Increase this compound Concentration: If reducing the serum concentration is detrimental to your cells' health, you may need to increase the concentration of this compound to compensate for the amount bound to serum proteins.

Issue 2: High Variability in Experimental Replicates

Possible Cause: Inconsistent serum batches or handling.

Explanation: The composition of fetal bovine serum (FBS) and other animal sera can vary between batches, including the concentration of proteins like albumin. This variability can lead to differences in the extent of this compound binding, resulting in inconsistent experimental outcomes.

Suggested Solutions:

  • Use a Single Batch of Serum: For a series of related experiments, use a single, large batch of serum to minimize variability.

  • Heat-Inactivation Consistency: If you heat-inactivate your serum, ensure the protocol is consistent across all batches, as this can affect protein integrity.

  • Proper Serum Storage: Store serum at -20°C to maintain its quality.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric activator of AMP-activated protein kinase (AMPK).[6][7] It directly stimulates active AMPK heterotrimers, increasing their kinase activity.[6] this compound also inhibits the dephosphorylation of a key activation site on AMPK (Thr-172) by protein phosphatase 2Cα (PP2Cα).[6][8] This dual action leads to sustained AMPK activation.

Q2: Which specific AMPK isoforms are activated by this compound?

A2: this compound activates multiple AMPK heterotrimers. The reported EC50 values for different recombinant AMPK complexes are:

  • α1β1γ1: 0.42 µM[6][8]

  • α2β1γ1: 0.95 µM[6][8]

  • α1β2γ1: 1.1 µM[8]

  • α2β2γ1: 0.13 µM[8]

Q3: How does serum in the cell culture medium affect the efficacy of this compound?

A3: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound.[1][2][3] This protein binding reduces the free concentration of the drug available to act on the cells, potentially leading to a decrease in its apparent potency (a higher IC50 value).[9]

Q4: What is a typical starting concentration for this compound in cell culture?

A4: Based on its EC50 values against recombinant AMPK, a starting concentration in the range of 1-10 µM is reasonable for cell-based assays. However, the optimal concentration will depend on the cell type, serum concentration in the culture medium, and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO up to 100 mM.[6] For cell culture experiments, prepare a concentrated stock solution in DMSO and store it at -20°C.[7] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.

Data Presentation

Table 1: Reported EC50 Values of this compound for Recombinant AMPK Heterotrimers

AMPK HeterotrimerEC50 (µM)Reference
α1β1γ10.42[6][8]
α2β1γ10.95[6][8]
α1β2γ11.1[8]
α2β2γ10.13[8]

Table 2: Hypothetical Impact of Serum Concentration on the Apparent IC50 of this compound in a Cell-Based Assay

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential effect of serum on drug potency. Actual results may vary depending on the cell line and experimental conditions.

Serum Concentration (%)Apparent IC50 (µM)
0.51.2
22.5
55.8
1012.1

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on this compound Efficacy

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare separate batches of cell culture medium containing different concentrations of serum (e.g., 0.5%, 2%, 5%, and 10% FBS).

  • Preparation of this compound Dilutions: For each serum concentration, prepare a serial dilution of this compound in the corresponding medium. Also, include a vehicle control (e.g., DMSO) for each serum concentration.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media containing the various concentrations of this compound and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability/Endpoint Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or another relevant endpoint assay to measure the effect of this compound.

  • Data Analysis: For each serum concentration, calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualizations

AMPK_Signaling_Pathway ZLN024 ZLN024 hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation PP2Ca PP2Cα ZLN024->PP2Ca Inhibition of dephosphorylation of AMPK pAMPK pAMPK (Active) Upstream_Kinases Upstream Kinases (e.g., LKB1, CAMKK2) Upstream_Kinases->AMPK Phosphorylation (Thr172) PP2Ca->pAMPK Dephosphorylation Downstream_Targets Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream_Targets Metabolic_Outcomes Metabolic Outcomes Glucose_Uptake ↑ Glucose Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis

Caption: Mechanism of action of this compound on the AMPK signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Treat_Cells Treat Cells Overnight_Incubation->Treat_Cells Prep_Media Prepare Treatment Media (Varying Serum %) Prep_Drug Prepare ZLN024 Serial Dilutions Prep_Media->Prep_Drug Prep_Drug->Treat_Cells Incubate_Treatment Incubate for Treatment Duration Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Cell Viability) Incubate_Treatment->Endpoint_Assay Data_Analysis Analyze Data and Calculate IC50 Values Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the impact of serum on this compound efficacy.

Troubleshooting_Logic Start Reduced Efficacy of ZLN024? Check_Serum Is Serum % High? Start->Check_Serum Reduce_Serum Reduce Serum % or Perform Serum- Response Study Check_Serum->Reduce_Serum Yes Other_Factors Investigate Other Factors: - Cell line sensitivity - Drug stability - Assay interference Check_Serum->Other_Factors No Increase_Drug Increase ZLN024 Concentration Reduce_Serum->Increase_Drug If reducing serum is not possible

Caption: Troubleshooting logic for reduced this compound efficacy.

References

ZLN024 hydrochloride stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZLN024 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an allosteric AMP-activated protein kinase (AMPK) activator.[1] It works by directly stimulating active AMPK heterotrimers, which plays a significant role in cellular energy homeostasis.[1] Its activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a stock solution of this compound, dimethyl sulfoxide (DMSO) is commonly used.[2] It is important to refer to the manufacturer's datasheet for specific solubility information. Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q3: What is the general stability of this compound in powder form?

A3: this compound in powder form should be stored at +4°C.[3] Please refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations and stability data.

Q4: Is there any information on the stability of this compound in different cell culture media such as DMEM or RPMI-1640?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors including pH, temperature, and the presence of serum or other additives.[4] It is recommended to perform a stability test in your specific cell culture medium and conditions. A general protocol for this is provided in the Troubleshooting section.

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture medium.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium, causing the compound to precipitate. Another possibility is that the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.

  • Troubleshooting Steps:

    • Reduce DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to maintain its solubility and minimize cytotoxicity.

    • Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium before adding it to the final cell culture plate.

    • Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium.

    • Aid Dissolution: If precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[2]

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause: This could be due to the degradation of this compound in the cell culture medium over the course of the experiment. The stability of small molecules can be affected by the components of the medium, pH, light exposure, and incubation temperature.

  • Troubleshooting Steps:

    • Perform a Stability Assay: Determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol is provided below.

    • Minimize Exposure to Light: Protect the compound and the prepared media from light, as some compounds are light-sensitive.

    • Freshly Prepare Solutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

    • Control for Media Effects: Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Spike the cell culture medium: Dilute the this compound stock solution into the cell culture medium to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for sampling at multiple time points.

  • Incubate the medium: Place the medium containing this compound in an incubator under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at different time points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Store samples: Immediately store the collected samples at -80°C until HPLC analysis.

  • HPLC analysis:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Analyze the supernatant by HPLC to determine the concentration of this compound remaining at each time point.

    • A standard curve of this compound should be run with each analysis for accurate quantification.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Data Presentation:

The quantitative data from the stability assay can be summarized in the following table:

Time (hours)Concentration of ZLN024 (µM) - Medium A% Remaining - Medium AConcentration of ZLN024 (µM) - Medium B% Remaining - Medium B
0100%100%
2
4
8
12
24
48
72

*Medium A and Medium B represent two different cell culture media being tested (e.g., DMEM and RPMI-1640).

Visualizations

This compound Signaling Pathway

ZLN024_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ZLN024 Action cluster_2 Downstream Effects Heat Shock Heat Shock AMPK AMPK Ischemia Ischemia Hypoxia Hypoxia ZLN024 ZLN024 ZLN024->AMPK Allosteric Activation Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake Stimulates Fatty_Acid_Oxidation Fatty_Acid_Oxidation AMPK->Fatty_Acid_Oxidation Stimulates Fatty_Acid_Synthesis Fatty_Acid_Synthesis AMPK->Fatty_Acid_Synthesis Inhibits Glucose_Output Glucose_Output AMPK->Glucose_Output Inhibits PP2Ca PP2Ca PP2Ca->AMPK Dephosphorylation (Inhibited by ZLN024)

Caption: this compound allosterically activates AMPK, leading to metabolic regulation.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare ZLN024 Stock Solution B Spike Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Different Time Points C->D E Store Samples at -80°C D->E F HPLC Analysis E->F G Data Analysis and Stability Determination F->G

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: Assessing ZLN024 Hydrochloride Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of ZLN024 hydrochloride. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[3] By activating AMPK, this compound can influence a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis, which may lead to cytotoxic effects in certain cell types.[1][2]

Q2: How does AMPK activation by this compound potentially lead to cytotoxicity?

AMPK activation can lead to cytotoxicity through several mechanisms, which can be cell-type and context-dependent:

  • Cell Cycle Arrest: AMPK can induce cell cycle arrest, for instance, by activating p53 and subsequently the cell cycle inhibitor p21.[3]

  • Inhibition of Anabolic Pathways: Activated AMPK inhibits energy-consuming processes like protein synthesis, which are essential for rapidly proliferating cancer cells.[3]

  • Induction of Autophagy: AMPK is a key regulator of autophagy, a process of cellular self-digestion that can either be a survival mechanism or lead to cell death.[3]

  • Apoptosis: In some cancer cell lines, AMPK activation has been shown to induce apoptosis, or programmed cell death.

Q3: Which cell-based assays are recommended for assessing the cytotoxicity of this compound?

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are useful for determining the concentration-dependent inhibitory effects of the compound.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by this compound.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the involvement of apoptosis in the observed cytotoxicity.

Q4: What is the solubility and stability of this compound in cell culture?

This compound is typically soluble in DMSO for creating stock solutions. For cell culture experiments, it is crucial to dilute the DMSO stock in the culture medium to a final DMSO concentration that is non-toxic to the cells (generally ≤ 0.5%). It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize potential degradation in aqueous solutions.

Data Presentation

This compound: AMPK Activation

The following table summarizes the reported EC50 values for the activation of different AMPK heterotrimers by this compound.

AMPK HeterotrimerEC50 (µM)Fold Activation
α1β1γ10.421.5
α2β1γ10.951.7
α1β2γ11.11.7
α2β2γ10.131.6

Data sourced from MedchemExpress.[4]

Hypothetical Cytotoxicity of this compound

Disclaimer: The following data is for illustrative purposes only to demonstrate how to present cytotoxicity data. As of the last update, specific IC50 values for this compound-induced cytotoxicity in various cell lines have not been published in the reviewed literature. Researchers should determine these values experimentally.

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast CancerMTT7215.2
MDA-MB-231Breast CancerMTT7225.8
A549Lung CancerMTT7232.5
HCT116Colon CancerMTT7218.9

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Cell culture medium

  • PBS

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay for caspase-3 activity.

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified by measuring its absorbance.

Materials:

  • This compound

  • Caspase-3 Colorimetric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Assay: Add an equal amount of protein from each lysate to a 96-well plate. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in treated samples to the untreated control.

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ZLN024 This compound AMPK AMPK (αβγ heterotrimer) ZLN024->AMPK Allosteric Activation TSC2 TSC2 AMPK->TSC2 Activation Raptor Raptor AMPK->Raptor Inhibition ULK1 ULK1 AMPK->ULK1 Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation (Thr172) mTORC1 mTORC1 TSC2->mTORC1 Inhibition Protein_Synth Protein Synthesis mTORC1->Protein_Synth Inhibition Cell_Growth Cell Growth mTORC1->Cell_Growth Inhibition Autophagy Autophagy ULK1->Autophagy

Caption: AMPK signaling pathway activated by this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_zln Prepare ZLN024 Stock (in DMSO) prep_dilutions Prepare Serial Dilutions (in Culture Medium) prep_zln->prep_dilutions treat_cells Treat Cells with ZLN024 Dilutions prep_dilutions->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) incubate->annexin_assay caspase_assay Caspase-3 Assay (Apoptosis) incubate->caspase_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 analyze_apoptosis Quantify Apoptosis annexin_assay->analyze_apoptosis analyze_caspase Determine Caspase Activity caspase_assay->analyze_caspase

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Guides

Q1: In my MTT assay, the absorbance values in the vehicle control wells are very low. What could be the issue?

  • Low Cell Seeding Density: The number of cells seeded may be too low. Perform a cell titration experiment to determine the optimal seeding density for your cell line.

  • Poor Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase.

  • Contamination: Check for microbial contamination (e.g., mycoplasma) which can affect cell metabolism and viability.

  • Incorrect MTT Reagent Preparation or Storage: Ensure the MTT solution is properly prepared, sterile-filtered, and protected from light.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the possible causes?

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly across the plate.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.

  • Inaccurate Pipetting of Compound: Use calibrated pipettes and ensure accurate serial dilutions of this compound.

  • Incomplete Solubilization of Formazan (MTT assay): Ensure complete dissolution of the formazan crystals in DMSO by gentle mixing or shaking before reading the absorbance.

Q3: My results are not reproducible between experiments. What should I check?

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

  • Reagent Consistency: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid repeated freeze-thaw cycles.

  • Incubation Time Consistency: Strictly adhere to the same incubation times for compound treatment and assay development in all experiments.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all experiments and is at a non-toxic level for your specific cell line.

Q4: I am not observing a clear dose-dependent cytotoxic effect with this compound. What could be the reason?

  • Compound Solubility/Stability: this compound might be precipitating out of the culture medium at higher concentrations. Check for precipitate in the wells under a microscope. Consider preparing the dilutions immediately before use.

  • Cell Line Insensitivity: The chosen cell line may be resistant to the cytotoxic effects of AMPK activation. Consider using a panel of cell lines with different genetic backgrounds.

  • Inappropriate Time Point: The cytotoxic effects may be delayed. Consider extending the incubation time (e.g., up to 72 hours).

  • Assay Interference: It is possible, though less common, that the compound interferes with the assay chemistry. For example, some compounds can directly reduce MTT. Run a cell-free control with the compound and MTT to check for this.

Q5: How can I be sure that the observed cytotoxicity is due to AMPK activation?

  • Use an AMPK Inhibitor: Co-treatment with a well-characterized AMPK inhibitor (e.g., Compound C) should rescue the cytotoxic effect of this compound if it is AMPK-dependent.

  • Western Blot Analysis: Confirm AMPK activation in your cells by performing a western blot for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC), at the same concentrations and time points used in your cytotoxicity assays.

  • Use AMPK Knockout/Knockdown Cells: If available, using cell lines with genetic deletion or knockdown of AMPK subunits can provide definitive evidence for the role of AMPK in the observed cytotoxicity.

References

Validation & Comparative

A Head-to-Head Battle of AMPK Activators: A-769662 vs. ZLN024 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and specific AMP-activated protein kinase (AMPK) activators is of paramount importance. AMPK, a master regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This guide provides an objective comparison of two prominent direct AMPK activators, A-769662 and ZLN024 hydrochloride, supported by experimental data to aid in the selection of the most suitable compound for your research needs.

At a Glance: A Comparative Overview

Both A-769662 and this compound are potent, direct allosteric activators of AMPK. They share a dual mechanism of action: direct allosteric activation and inhibition of the dephosphorylation of the critical threonine 172 (Thr172) residue on the AMPK α-subunit, a key event for its activation. However, they exhibit differences in their potency against various AMPK isoforms and their specific binding sites.

FeatureA-769662This compound
Primary Binding Site Allosteric site on the β1 subunitAllosteric site on the α subunit
Mechanism of Action Allosteric activation and inhibition of Thr172 dephosphorylation[1]Allosteric activation and inhibition of Thr172 dephosphorylation[2][3][4]
Reported EC50 (in vitro) 0.8 µM (partially purified rat liver AMPK)[5]0.13 µM - 1.1 µM (recombinant human AMPK heterotrimers)[2][4]
Key Downstream Effects Increased phosphorylation of Acetyl-CoA Carboxylase (ACC)[1]Increased phosphorylation of ACC, stimulation of glucose uptake and fatty acid oxidation[3][4]

In-Depth Efficacy: A Quantitative Comparison

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following tables summarize the reported EC50 values for A-769662 and this compound from in vitro kinase assays.

A-769662: In Vitro AMPK Activation
AMPK SourceEC50Reference
Partially purified rat liver AMPK0.8 µM[5]
Native rat liver AMPK (α1/α2, β1, γ1)116 ± 25 nM[1]
This compound: In Vitro AMPK Activation (Recombinant Human Isoforms)
AMPK HeterotrimerEC50Fold ActivationReference
α1β1γ10.42 µM1.5-fold[2][4]
α2β1γ10.95 µM1.7-fold[2][4]
α1β2γ11.1 µM1.7-fold[2][4]
α2β2γ10.13 µM1.6-fold[2][4]

A direct comparison in HeLa cells, which primarily express the CaMKKβ upstream kinase for AMPK, demonstrated that both compounds effectively stimulate the phosphorylation of AMPK and its downstream target ACC.[3][6]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

AMPK_Activation_Pathway cluster_activators Direct AMPK Activators cluster_AMPK AMPK Heterotrimer cluster_kinases Upstream Kinases cluster_phosphatase Phosphatase cluster_downstream Downstream Effects A769662 A-769662 AMPK AMPK (αβγ) A769662->AMPK Allosteric Activation (β1 subunit) PP2Ca PP2Cα A769662->PP2Ca Inhibition ZLN024 ZLN024 ZLN024->AMPK Allosteric Activation (α subunit) ZLN024->PP2Ca Inhibition pAMPK p-AMPK (Thr172) ACC ACC pAMPK->ACC Phosphorylation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation PP2Ca->pAMPK Dephosphorylation pACC p-ACC (Ser79) Metabolism Metabolic Regulation (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) pACC->Metabolism

Caption: Simplified AMPK signaling pathway activated by A-769662 and ZLN024.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay start_invitro Start reagents Prepare Reaction Mix: - Purified AMPK - Kinase Buffer - ATP (radiolabeled or cold) - Substrate (e.g., SAMS peptide) start_invitro->reagents add_activator Add A-769662 or ZLN024 reagents->add_activator incubate Incubate at 30°C add_activator->incubate measure Measure Substrate Phosphorylation (e.g., Scintillation Counting, Western Blot) incubate->measure end_invitro End measure->end_invitro start_cellular Start cell_culture Culture Cells (e.g., L6 myotubes, HeLa) start_cellular->cell_culture treat Treat with A-769662 or ZLN024 cell_culture->treat lyse Lyse Cells treat->lyse western_blot Western Blot for p-AMPK & p-ACC lyse->western_blot end_cellular End western_blot->end_cellular

Caption: General experimental workflows for evaluating AMPK activators.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of A-769662 and this compound.

In Vitro AMPK Kinase Assay (Scintillation Proximity Assay for ZLN024)

This assay measures the direct activation of purified AMPK by a test compound.

  • Reagents:

    • Recombinant, purified, and pre-phosphorylated AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) at a final concentration of 50 nM.

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • Biotinylated SAMS peptide substrate (2 µM).

    • ATP (2 µM).

    • [γ-³³P]ATP (7.4×10³ Bq/well).

    • This compound at various concentrations.

    • Scintillation Proximity Assay (SPA) beads.

  • Procedure:

    • The SPA reactions are performed in 96-well plates with a final volume of 50 µL.

    • The reaction mixture containing assay buffer, biotin-SAMS peptide, ATP, and [γ-³³P]ATP is prepared.

    • This compound is added to the wells at the desired concentrations.

    • The reaction is initiated by the addition of the recombinant AMPK protein.

    • The plate is incubated at 30°C for 2 hours.[2]

    • SPA beads are added, and the plate is read on a scintillation counter to measure the incorporation of ³³P into the SAMS peptide.

In Vitro AMPK Kinase Assay (Radiometric for A-769662)
  • Reagents:

    • Partially purified rat liver AMPK.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.02% Brij-35.

    • SAMS peptide substrate (200 µM).

    • ATP (200 µM).

    • [γ-³²P]ATP.

    • 10 mM MgCl₂.

    • A-769662 at various concentrations.

  • Procedure:

    • The assay is conducted in a final volume of 25 µL.

    • AMPK enzyme is incubated with A-769662 for 10 minutes at room temperature.

    • The reaction is initiated by the addition of the SAMS peptide and Mg/ATP mix.

    • After incubation at 30°C for 10 minutes, the reaction is stopped by spotting onto P81 phosphocellulose paper.

    • The paper is washed to remove unincorporated [γ-³²P]ATP.

    • The radioactivity incorporated into the SAMS peptide is quantified by scintillation counting.

Cell-Based AMPK Activation Assay (Western Blotting)

This method assesses the ability of the compounds to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream target, ACC.

  • Cell Culture and Treatment:

    • Cells (e.g., L6 myotubes, HeLa) are cultured to 70-80% confluency.

    • Cells are treated with varying concentrations of A-769662 or this compound for a specified duration (e.g., 3 hours).[3][6]

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold PBS.

    • Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation.

  • Protein Quantification:

    • Protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79), as well as total AMPKα and total ACC as loading controls.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software.

Conclusion: Which Activator is Right for You?

The choice between A-769662 and this compound will ultimately depend on the specific research question and experimental design.

  • This compound may be the preferred choice when targeting specific human AMPK isoforms, given the available detailed EC50 data across different heterotrimers. Its potency against the α2β2γ1 isoform is particularly noteworthy.

  • A-769662 remains a valuable and widely used tool for general AMPK activation studies. Its preference for the β1-containing isoforms could be advantageous in specific contexts.

For a comprehensive understanding, it is recommended to test both compounds in your experimental system. The provided protocols offer a solid foundation for conducting such comparative studies. By carefully considering the quantitative data and mechanistic nuances, researchers can make an informed decision to advance their investigations into the critical role of AMPK in health and disease.

References

A Comparative Guide to Small Molecule AMPK Activators: Alternatives to ZLN024 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity. ZLN024 hydrochloride is a well-characterized allosteric activator of AMPK. This guide provides a comparative analysis of this compound and other notable small molecule direct AMPK activators, focusing on their performance based on experimental data.

Performance Comparison of Direct AMPK Activators

The following table summarizes the in vitro potency of this compound and selected alternative direct AMPK activators. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of its maximal activating effect on various AMPK isoforms. Lower EC50 values denote higher potency.

CompoundAMPK IsoformEC50 (µM)SpeciesReference
This compound α1β1γ10.42Recombinant[1][2][3][4]
α2β1γ10.95Recombinant[1][2][3][4]
α1β2γ11.1Recombinant[1][3]
α2β2γ10.13Recombinant[1][3]
A-769662 α1β1γ1 containing0.8Rat Liver[5][6]
(Cell-free assay)0.116Not Specified[7]
MK-8722 Pan-AMPK (all 12 isoforms)0.001 - 0.06Mammalian[8][9][10]
β1-containing isoforms~0.001 - 0.006Recombinant[8][9]
β2-containing isoforms~0.015 - 0.063Recombinant[8][9]
PF-739 α1β1γ10.00899Recombinant[11]
α2β1γ10.00523Recombinant[11]
α1β2γ10.126Recombinant[11]
α2β2γ10.0422Recombinant[11]
Compound 991 α1β1γ1Not explicitly stated, but activatesNot Specified[12]

Mechanism of Action

ZLN024, A-769662, MK-8722, and PF-739 are all direct allosteric activators of AMPK.[1][5][8][11][13] They bind to a site on the AMPK complex distinct from the AMP binding site, known as the allosteric drug and metabolite (ADaM) site.[14][15] This binding induces a conformational change that enhances kinase activity.[1][3] An important feature of these activators is their ability to inhibit the dephosphorylation of the critical threonine 172 residue on the AMPK α-subunit, thereby locking the enzyme in an active state.[1][3]

Signaling Pathway and Experimental Workflows

To understand the context in which these activators function and how their effects are measured, the following diagrams illustrate the AMPK signaling pathway and common experimental workflows.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress Increase in AMP/ATP ratio Increase in AMP/ATP ratio Metabolic Stress->Increase in AMP/ATP ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Increase in AMP/ATP ratio->LKB1 Increase in Ca2+ Increase in Ca2+ Increase in Ca2+->CaMKK2 p-AMPK (Thr172) p-AMPK (Thr172) AMPK->p-AMPK (Thr172) Anabolic Pathways Anabolic Pathways p-AMPK (Thr172)->Anabolic Pathways inhibits Catabolic Pathways Catabolic Pathways p-AMPK (Thr172)->Catabolic Pathways activates Small Molecule Activators (ZLN024, A-769662, etc.) Small Molecule Activators (ZLN024, A-769662, etc.) Small Molecule Activators (ZLN024, A-769662, etc.)->p-AMPK (Thr172) allosterically activates & inhibits dephosphorylation Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis Anabolic Pathways->Inhibition of Fatty Acid Synthesis Stimulation of Glucose Uptake Stimulation of Glucose Uptake Catabolic Pathways->Stimulation of Glucose Uptake Stimulation of Fatty Acid Oxidation Stimulation of Fatty Acid Oxidation Catabolic Pathways->Stimulation of Fatty Acid Oxidation

Caption: AMPK Signaling Pathway.

Experimental_Workflows cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays Recombinant AMPK Recombinant AMPK Incubate with Activator + ATP + Substrate Incubate with Activator + ATP + Substrate Recombinant AMPK->Incubate with Activator + ATP + Substrate Measure Substrate Phosphorylation Measure Substrate Phosphorylation Incubate with Activator + ATP + Substrate->Measure Substrate Phosphorylation Culture Cells Culture Cells Treat with Activator Treat with Activator Culture Cells->Treat with Activator Cell Lysis Cell Lysis Treat with Activator->Cell Lysis Glucose Uptake Assay Glucose Uptake Assay Treat with Activator->Glucose Uptake Assay Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Treat with Activator->Fatty Acid Oxidation Assay Western Blot for p-AMPK Western Blot for p-AMPK Cell Lysis->Western Blot for p-AMPK

Caption: Experimental Workflows for AMPK Activator Analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AMPK activators. Below are summaries of common protocols used in the characterization of these small molecules.

In Vitro AMPK Activation Assay

This assay directly measures the ability of a compound to activate purified AMPK enzyme.

  • Reagents : Recombinant AMPK heterotrimer, kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and AMP), ATP, and a synthetic peptide substrate (e.g., SAMS peptide).[16]

  • Procedure :

    • A reaction mixture is prepared containing the kinase assay buffer, recombinant AMPK, and the substrate peptide.[16]

    • Serial dilutions of the test compound (e.g., ZLN024) are added to the mixture.

    • The kinase reaction is initiated by the addition of ATP.[16]

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[17]

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production.

  • Data Analysis : The concentration-response data is used to calculate the EC50 value for each compound.

Western Blot for Phospho-AMPK (Thr172)

This method is used to determine the extent of AMPK activation within a cell by detecting the phosphorylation of AMPKα at Threonine 172.

  • Cell Culture and Treatment : Cells (e.g., hepatocytes, myotubes) are cultured and then treated with the AMPK activator for a specified time.

  • Lysis : Cells are washed with cold PBS and then lysed with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[18][19]

  • Immunoblotting :

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[19][20]

    • The membrane is incubated with a primary antibody specific for phospho-AMPKα (Thr172).[18]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Analysis : Band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for total AMPKα.

Cellular Glucose Uptake Assay

This assay measures the effect of AMPK activation on the rate of glucose transport into cells.

  • Cell Culture and Treatment : Cells are cultured and treated with the AMPK activator.

  • Glucose Uptake Measurement :

    • A common method involves incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.[21]

    • Alternatively, fluorescent glucose analogs like 2-NBDG can be used, with uptake measured by a plate reader or flow cytometry.[22]

    • A luminescence-based method, the Glucose Uptake-Glo™ Assay, measures the intracellular accumulation of 2-deoxyglucose-6-phosphate.[23]

  • Procedure :

    • After treatment with the activator, cells are incubated with the glucose analog for a short period.

    • The uptake is stopped by washing the cells with cold PBS.

    • Cells are lysed, and the amount of intracellular glucose analog is quantified by scintillation counting (for radiolabeled analogs) or fluorescence/luminescence measurement.

  • Data Analysis : Glucose uptake in treated cells is compared to that in untreated control cells.

Fatty Acid Oxidation Assay

This assay determines the impact of AMPK activation on the catabolism of fatty acids.

  • Cell Culture and Treatment : Cells with high fatty acid metabolism (e.g., hepatocytes, myotubes) are cultured and treated with the AMPK activator.

  • Fatty Acid Oxidation Measurement :

    • A widely used method involves incubating cells with a radiolabeled fatty acid, typically [¹⁴C]palmitate.[24]

    • The assay measures the production of ¹⁴CO₂ or acid-soluble metabolites, which are products of β-oxidation.

  • Procedure :

    • Cells are incubated with the radiolabeled fatty acid in a sealed system.

    • After the incubation period, the ¹⁴CO₂ produced is trapped, and the cells are lysed to measure acid-soluble metabolites.

    • Radioactivity in the trapped CO₂ and the cell lysate is measured by scintillation counting.

  • Data Analysis : The rate of fatty acid oxidation is calculated and compared between treated and untreated cells.

Conclusion

The landscape of small molecule AMPK activators is expanding, offering researchers a variety of tools to probe the therapeutic potential of AMPK activation. While this compound remains a valuable research compound, alternatives such as A-769662, MK-8722, and PF-739 present a range of potencies and isoform selectivities. The choice of activator will depend on the specific research question, the cell or animal model being used, and the desired pharmacological profile. The experimental protocols outlined in this guide provide a foundation for the rigorous and comparative evaluation of these and future AMPK activators.

References

Validating ZLN024 Hydrochloride's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of ZLN024 hydrochloride, an allosteric activator of AMP-activated protein kinase (AMPK), and compares its performance with other known AMPK activators.

This compound is a potent allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] It stimulates the activity of active AMPK heterotrimers and inhibits the dephosphorylation of a critical threonine residue (Thr-172) required for its activity.[1][2] Validating the direct interaction of this compound with AMPK in a cellular context is crucial for interpreting experimental results and advancing its potential therapeutic applications.

This guide will explore established biophysical and biochemical methods for assessing target engagement, provide detailed experimental protocols, and present a quantitative comparison of this compound with other well-characterized AMPK activators, A-769662 and PF-739.

Comparative Analysis of AMPK Activators

The following table summarizes the biochemical potency of this compound and its alternatives in activating various AMPK isoforms. This data is essential for selecting the appropriate tool compound for specific cellular models and research questions.

CompoundTarget AMPK IsoformEC50 (nM)Reference
This compound α1β1γ1420[2]
α2β1γ1950[2]
α1β2γ11100[2]
α2β2γ1130[2]
A-769662 Rat Liver AMPK (mixture of isoforms)800
PF-739 α1β1γ18.99[3]
α2β1γ15.23[3]
α1β2γ1126[3]
α2β2γ142.2[3]

Methods for Validating Target Engagement

Several robust methods can be employed to confirm the direct binding of this compound to AMPK within cells. These techniques provide evidence of target engagement and can be used to determine cellular potency and selectivity.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.[4][5][6] The principle is that a ligand-bound protein is more resistant to heat-induced denaturation than its unbound form.

Experimental Workflow:

CETSA_Workflow A Treat cells with ZLN024 or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble AMPK (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E

Figure 1. Cellular Thermal Shift Assay (CETSA) Workflow.
NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures ligand binding to a target protein in living cells.[7][8] It utilizes energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:

NanoBRET_Workflow A Express NanoLuc-AMPKα1 fusion protein in cells B Add cell-permeable fluorescent tracer A->B C Add ZLN024 or alternative compound B->C D Measure BRET signal C->D E Determine IC50 for target engagement D->E

Figure 2. NanoBRET™ Target Engagement Assay Workflow.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for AMPK Target Engagement

This protocol outlines the steps to assess the thermal stabilization of AMPK in response to this compound treatment.

Materials:

  • Cell line expressing endogenous AMPK (e.g., HEK293, HeLa)

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-AMPKα (total), anti-pAMPKα (Thr172)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1 hour at 37°C.

  • Heating Step: After treatment, wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize protein concentrations and perform Western blotting using antibodies against total AMPKα and phosphorylated AMPKα (Thr172).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 37°C control against the temperature to generate melting curves. A rightward shift in the melting curve for ZLN024-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay for AMPK

This protocol describes how to measure the direct binding of this compound to AMPKα1 in living cells.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • NanoLuc®-AMPKα1 fusion vector (or other relevant isoform)

  • NanoBRET™ Tracer K-10 (or other suitable kinase tracer)

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and other test compounds

  • White, 96-well assay plates

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-AMPKα1 fusion vector and a carrier DNA.

  • Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a white 96-well plate.

  • Tracer and Compound Addition: Prepare serial dilutions of this compound and other competitor compounds in Opti-MEM. Add the NanoBRET™ Tracer K-10 to the cells at its predetermined optimal concentration. Then, add the serially diluted compounds to the wells.

  • Signal Measurement: Incubate the plate for 2 hours at 37°C. Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from AMPK.

AMPK Signaling Pathway

Understanding the AMPK signaling pathway is crucial for interpreting the downstream cellular consequences of this compound's target engagement. AMPK acts as a central energy sensor, and its activation triggers a cascade of events that shift the cell from an anabolic to a catabolic state.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK LKB1 LKB1 LKB1->AMPK CaMKKβ CaMKKβ CaMKKβ->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis mTORC1 Signaling mTORC1 Signaling AMPK->mTORC1 Signaling Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis

Figure 3. Simplified AMPK Signaling Pathway.

Conclusion

Validating the direct cellular engagement of this compound with its target, AMPK, is a fundamental step in its preclinical characterization. The methods outlined in this guide, including CETSA and NanoBRET™, provide robust and quantitative approaches to confirm this interaction. By comparing the cellular potency and biochemical activity of this compound with other AMPK activators like A-769662 and PF-739, researchers can make informed decisions about the most suitable tool compounds for their studies. The provided protocols and pathway diagrams serve as a practical resource for scientists and drug development professionals working to unravel the therapeutic potential of AMPK activation.

References

Investigating ZLN024 Hydrochloride: A Comparative Guide to On-Target and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZLN024 hydrochloride is a potent allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Its ability to stimulate glucose uptake and fatty acid oxidation makes it a valuable tool for research in metabolic diseases such as diabetes.[1][2][3] However, like any small molecule, understanding its potential off-target effects is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential.

This guide provides a comparative overview of this compound and alternative AMPK activators, with a focus on their known on-target and off-target profiles. Due to the limited publicly available data on the specific off-target effects of this compound, this guide also furnishes detailed experimental protocols for researchers to independently assess its selectivity.

On-Target Activity of this compound

This compound allosterically activates AMPK by binding to the kinase and inhibiting the dephosphorylation of a critical threonine residue (Thr-172) in the activation loop.[1][3] This mechanism leads to a sustained activation of AMPK, promoting downstream signaling pathways involved in energy metabolism.

Table 1: On-Target Effects of this compound on AMPK Heterotrimers

AMPK HeterotrimerEC50 (μM)Fold ActivationReference
α1β1γ10.421.5-fold[1][3][4]
α2β1γ10.951.7-fold[1][3][4]
α1β2γ11.11.7-fold[4]
α2β2γ10.131.6-fold[4]

Comparison with Alternative AMPK Activators

Several other small molecules are utilized to activate AMPK, each with its own mechanism and potential for off-target interactions. Here, we compare this compound with two well-characterized alternatives: A-769662 and MK-8722.

Table 2: Comparative On-Target and Known Off-Target Effects of AMPK Activators

CompoundOn-Target MechanismKnown On-Target EffectsKnown Off-Target EffectsReferences
This compound Allosteric activator; inhibits Thr-172 dephosphorylation.Activates multiple AMPK heterotrimers, stimulates glucose uptake and fatty acid oxidation.No specific off-target profile publicly available.[1][3][4]
A-769662 Allosteric activator, binding to the ADaM site.Activates AMPK, particularly β1-containing complexes.Inhibition of the 26S proteasome and Na+/K+-ATPase activity, independent of AMPK.[3]
MK-8722 Potent, direct, allosteric pan-AMPK activator.Activates all 12 mammalian AMPK complexes, improves glucose homeostasis.Most potent off-target activity against the serotonin 5-HT2A receptor. Can induce cardiac hypertrophy in animal models.[5][6][7][8]

Investigating Off-Target Effects: Experimental Protocols

Given the absence of a public selectivity profile for this compound, researchers should consider performing the following experiments to characterize its potential off-target effects.

Kinase Selectivity Profiling

This is a broad screening method to assess the inhibitory or activating activity of a compound against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 or EC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. Common detection methods include radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™).[9]

  • Data Analysis: Calculate the percent inhibition or activation for each kinase at each compound concentration. Determine IC50 or EC50 values for any kinases that show significant modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[1][10]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Quantify the amount of soluble AMPK (and potentially other proteins of interest) remaining in the supernatant using methods like Western blotting or ELISA.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects AMP/ATP_Ratio ↑ AMP/ATP Ratio AMPK AMPK (Inactive) AMP/ATP_Ratio->AMPK LKB1 LKB1 LKB1->AMPK P CaMKKb CaMKKβ CaMKKb->AMPK P ZLN024 This compound pAMPK pAMPK (Active) ZLN024->pAMPK Allosteric Stabilization AMPK->pAMPK Activation Anabolic ↓ Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Catabolic ↑ Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Catabolic

Caption: AMPK Signaling Pathway Activation.

Off_Target_Workflow Start Investigate Off-Target Effects of ZLN024 Kinase_Profiling Kinase Selectivity Profiling (Broad Panel Screen) Start->Kinase_Profiling Identify_Hits Identify Potential Off-Target Kinases Kinase_Profiling->Identify_Hits CETSA Cellular Thermal Shift Assay (CETSA) (Validate Direct Binding in Cells) Identify_Hits->CETSA Dose_Response Dose-Response Analysis (Determine Potency at Off-Targets) CETSA->Dose_Response Phenotypic_Assays Phenotypic Assays (Assess Cellular Consequences) Dose_Response->Phenotypic_Assays Conclusion Characterize Off-Target Profile Phenotypic_Assays->Conclusion

Caption: Workflow for Off-Target Investigation.

Conclusion

This compound is a valuable research tool for the activation of AMPK. While its on-target effects are well-documented, a comprehensive public profile of its off-target interactions is currently lacking. This guide provides a framework for comparison with other AMPK activators and details the necessary experimental protocols for researchers to independently and rigorously characterize the selectivity of this compound. Such studies are essential for ensuring the validity of research findings and for the potential future development of this compound.

References

Navigating AMPK Activation: A Comparative Guide to ZLN024 Hydrochloride's Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule activators and their protein targets is paramount. This guide provides a detailed comparison of ZLN024 hydrochloride's specificity for different AMP-activated protein kinase (AMPK) heterotrimer isoforms, benchmarked against other notable AMPK activators. The data presented herein, supported by detailed experimental protocols and visual guides, aims to facilitate informed decisions in the selection of chemical tools for metabolic research and therapeutic development.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, existing as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. With multiple isoforms for each subunit (α1, α2; β1, β2; γ1, γ2, γ3), a variety of heterotrimer combinations are possible, each with distinct tissue distribution and physiological roles. Direct, allosteric activation of specific AMPK isoforms is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes. ZLN024 is a novel allosteric AMPK activator, and this guide provides a comprehensive analysis of its isoform specificity in comparison to other activators.

Comparative Analysis of AMPK Activator Isoform Specificity

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other direct AMPK activators against various AMPK heterotrimer isoforms. Lower EC50 values indicate higher potency.

Activatorα1β1γ1 (EC50)α2β1γ1 (EC50)α1β2γ1 (EC50)α2β2γ1 (EC50)β1 vs. β2 Selectivity
ZLN024 0.42 µM[1]0.95 µM[1]1.1 µM[1]0.13 µM[1]Pan-activator, with some preference for α2β2γ1
A-769662 0.7 - 0.8 µM[2][3][4]->100 µM>100 µMHighly selective for β1-containing isoforms[4][5][6]
PF-06409577 (991) 7.0 nM[7][8]6.8 nM[8]>10 µM[9]>10 µM[9]Highly selective for β1-containing isoforms[9][10]
Salicylate Qualitatively activates-Qualitatively no/weak activation-Selective for β1-containing isoforms[5][6][11]

Mechanism of Action

ZLN024 is an allosteric activator that directly stimulates pre-phosphorylated AMPK heterotrimers.[1][3] Its mechanism also involves protecting the crucial threonine 172 (Thr172) on the α-subunit from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[3] This dual action of allosteric activation and protection from deactivation contributes to its efficacy. Unlike some metabolic modulators, ZLN024 activates AMPK without altering the cellular ADP/ATP ratio.

In comparison, A-769662 and PF-06409577 also act as allosteric activators, binding to a site between the α and β subunits, with a strong preference for isoforms containing the β1 subunit.[5][6] Salicylate, the primary metabolite of aspirin, also directly activates AMPK, showing a similar preference for β1-containing complexes.[5][6]

Experimental Methodologies

The determination of AMPK activator specificity relies on robust in vitro kinase assays. Below are detailed protocols representative of the methods used to generate the data in this guide.

Recombinant AMPK Expression and Purification
  • Objective: To produce purified AMPK heterotrimer isoforms for in vitro assays.

  • Protocol:

    • Human AMPK subunits (specific α, β, and γ isoforms) are co-expressed in an expression system, commonly baculovirus-infected Sf9 insect cells.

    • The cells are harvested and lysed.

    • The recombinant AMPK complexes are purified from the cell lysate using affinity chromatography, for example, by utilizing a His-tag or GST-tag engineered onto one of the subunits.

    • The purity and concentration of the protein are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Kinase Activity Assay (Radiometric)
  • Objective: To measure the enzymatic activity of a specific AMPK isoform in the presence of an activator.

  • Protocol:

    • The kinase reaction is set up in a buffer containing MgCl2, DTT, and ATP (including [γ-³²P]ATP).[12][13]

    • A synthetic peptide substrate, such as the SAMS peptide (HMRSAMSGLHLVKRR), is included in the reaction mixture.[13][14]

    • The purified, recombinant AMPK isoform of interest is added to the reaction mixture.

    • The test compound (e.g., ZLN024) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The reaction is incubated at 30°C for a defined period (e.g., 10-20 minutes).

    • The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper (e.g., P81).[14]

    • The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

    • The amount of ³²P incorporated into the SAMS peptide is quantified using a scintillation counter.

    • The data is plotted as activity versus compound concentration to determine the EC50 value.

Scintillation Proximity Assay (SPA)
  • Objective: A high-throughput method to screen for and characterize AMPK activators.

  • Protocol:

    • The assay is based on the principle that β-particles from a radiolabel travel only a short distance in an aqueous solution.[15]

    • A biotinylated substrate peptide is immobilized on streptavidin-coated SPA beads which contain a scintillant.[16]

    • The kinase reaction is performed with the AMPK isoform, [γ-³³P]ATP, and the test compound.

    • If the AMPK is active, it will phosphorylate the substrate peptide on the bead.

    • The proximity of the incorporated ³³P to the bead causes the scintillant to emit light, which is detected by a scintillation counter.[15][16]

    • Unincorporated [γ-³³P]ATP in the solution is too far from the bead to produce a signal, eliminating the need for a washing step.[15]

    • EC50 values are determined by measuring the light output at a range of activator concentrations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Objective: A non-radiometric, high-throughput assay to measure AMPK activity.

  • Protocol:

    • This assay measures the phosphorylation of a biotinylated SAMS peptide by AMPK.

    • The kinase reaction is performed with the AMPK isoform, ATP, and the test compound.

    • After the kinase reaction, a detection solution is added containing a Europium-labeled anti-phospho-SAMS antibody (donor) and streptavidin-allophycocyanin (acceptor).

    • If the SAMS peptide is phosphorylated, the antibody binds to it. The biotin on the peptide binds to streptavidin, bringing the donor and acceptor fluorophores into close proximity.

    • Excitation of the Europium donor results in energy transfer to the allophycocyanin acceptor, which then emits light at a specific wavelength.

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate and thus to the AMPK activity.[17]

Visualizing AMPK Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for determining activator specificity.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Heterotrimer cluster_activators Direct Activators cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., ↑ AMP/ATP) LKB1 LKB1 Metabolic_Stress->LKB1 activates AMPK α (α1/α2) Thr172-P β (β1/β2) γ (γ1/γ2/γ3) LKB1->AMPK:thr172 phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK:thr172 phosphorylates Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism promotes Anabolism ↓ Anabolism (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolism inhibits PP2Ca PP2Cα AMPK:thr172->PP2Ca dephosphorylates ZLN024 ZLN024 ZLN024->AMPK allosterically activates ZLN024->PP2Ca inhibits dephosphorylation of Thr172 A769662 A-769662 A769662->AMPK:beta activates (β1 selective) PF06409577 PF-06409577 PF06409577->AMPK:beta activates (β1 selective)

Caption: AMPK signaling pathway illustrating upstream activation, direct modulation by small molecules, and downstream metabolic effects.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis Purified_AMPK 1. Purify Recombinant AMPK Isoform Incubation 3. Incubate AMPK, Reagents & Test Compound (e.g., ZLN024) at various concentrations Purified_AMPK->Incubation Reagents 2. Prepare Assay Buffer, [γ-32P]ATP, SAMS peptide Reagents->Incubation Spotting 4. Spot reaction mixture onto P81 paper Incubation->Spotting Washing 5. Wash paper to remove free [γ-32P]ATP Spotting->Washing Counting 6. Quantify incorporated 32P via Scintillation Counting Washing->Counting Plotting 7. Plot Activity vs. Compound Concentration Counting->Plotting EC50 8. Calculate EC50 value Plotting->EC50

Caption: Workflow for an in vitro radiometric kinase assay to determine AMPK activator potency and specificity.

References

A Head-to-Head Comparison: ZLN024 Hydrochloride Versus Metformin as AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents for metabolic diseases often involves rigorous comparison with existing standards. This guide provides an objective, data-driven comparison of the novel AMP-activated protein kinase (AMPK) activator, ZLN024 hydrochloride, with the widely used anti-diabetic drug, metformin, which frequently serves as a positive control in such experiments.

This guide delves into the distinct mechanisms of action of these two compounds, presents comparative in vitro and in vivo data, and provides detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Activators

This compound and metformin both exert their therapeutic effects through the activation of AMPK, a master regulator of cellular energy homeostasis. However, their modes of action are fundamentally different.

This compound is a direct, allosteric activator of AMPK .[1][2] It binds to the AMPK complex, inducing a conformational change that enhances its kinase activity.[1] This activation is independent of upstream kinases like LKB1 and CaMKKβ, although it does require a pre-existing phosphorylation at Thr-172 for its full effect.[1] ZLN024 also protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[1][2]

Metformin , on the other hand, is an indirect activator of AMPK . Its primary mechanism is believed to involve the mild inhibition of mitochondrial respiratory chain complex I.[3][4][5][6] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[4][5] This indirect mechanism means that metformin's effect on AMPK is dependent on the cellular energy status.

cluster_ZLN024 This compound Pathway cluster_Metformin Metformin Pathway ZLN024 ZLN024 AMPK_Z AMPK ZLN024->AMPK_Z Direct Allosteric Activation Downstream_Z Downstream Metabolic Effects (e.g., ↑ Glucose Uptake, ↑ Fatty Acid Oxidation) AMPK_Z->Downstream_Z Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibition AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK_M AMPK AMP_ATP->AMPK_M Activation Downstream_M Downstream Metabolic Effects (e.g., ↓ Gluconeogenesis, ↑ Glucose Uptake) AMPK_M->Downstream_M cluster_workflow General Experimental Workflow cluster_invitro In Vitro Details cluster_invivo In Vivo Details start Start invitro In Vitro Assays start->invitro invivo In Vivo Studies (db/db Mice) start->invivo data Data Analysis & Comparison invitro->data ampk_assay AMPK Activation Assay (Scintillation Proximity Assay) glucose_uptake Glucose Uptake Assay (L6 Myotubes) invivo->data treatment Daily Oral Gavage (5 weeks) end End data->end monitoring Monitor Body Weight, Food Intake, Blood Glucose ogtt Oral Glucose Tolerance Test (OGTT) tissue Tissue Collection & Analysis (Liver, Muscle)

References

Head-to-Head Comparison: ZLN024 Hydrochloride vs. AICAR in AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanisms of two prominent AMPK activators.

In the landscape of metabolic research and therapeutic development, the activation of AMP-activated protein kinase (AMPK) stands as a pivotal strategy for addressing a range of disorders, including type 2 diabetes, obesity, and cancer. Among the myriad of compounds known to modulate this critical cellular energy sensor, ZLN024 hydrochloride and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) are two of the most significant. This guide provides a comprehensive head-to-head comparison of their mechanisms, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Mechanistic Differences

This compound and AICAR, while both potent activators of AMPK, operate through fundamentally different mechanisms. This compound is a direct, allosteric activator that binds to the AMPK complex, enhancing its activity without altering cellular nucleotide levels. In contrast, AICAR is a cell-permeable prodrug that, once inside the cell, is converted into ZMP, an analog of adenosine monophosphate (AMP). ZMP then mimics the effects of AMP, leading to the activation of AMPK. This distinction is critical, as AICAR has been shown to exert effects independent of AMPK, a factor that researchers must consider in their experimental design and data interpretation.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative parameters for this compound and AICAR in activating various AMPK heterotrimeric isoforms.

ParameterThis compoundAICARReference
Mechanism of Action Direct, allosteric activatorIndirect, via conversion to ZMP (AMP mimetic)[1][2][3]
EC50 (α1β1γ1) 0.42 µMNot directly comparable; acts as AMP mimetic[2][4]
EC50 (α2β1γ1) 0.95 µMNot directly comparable; acts as AMP mimetic[2][4]
EC50 (α1β2γ1) 1.1 µMNot directly comparable; acts as AMP mimetic[2][4]
EC50 (α2β2γ1) 0.13 µMNot directly comparable; acts as AMP mimetic[2][4]
Fold Activation (α1β1γ1) 1.5-foldDependent on ZMP concentration and cellular context[2]
Fold Activation (α2β1γ1) 1.7-foldDependent on ZMP concentration and cellular context[2]
Requirement for Thr-172 Phosphorylation Yes, requires pre-phosphorylation and protects against dephosphorylationYes, ZMP binding promotes phosphorylation[2][3]
Effect on ADP/ATP Ratio No changeCan be influenced by metabolic effects[2]
AMPK-Independent Effects Not reportedYes, documented effects on various cellular processes[5][6][7][8]

Signaling Pathways: A Visual Representation

The distinct mechanisms of this compound and AICAR lead to different upstream activation events while converging on the downstream AMPK signaling cascade. However, the potential for AICAR to engage in AMPK-independent signaling adds a layer of complexity.

G cluster_ZLN024 This compound Pathway cluster_AICAR AICAR Pathway cluster_downstream Common Downstream Effects ZLN024 ZLN024 Hydrochloride AMPK_complex_Z AMPK (pre-phosphorylated Thr-172) ZLN024->AMPK_complex_Z Allosteric Binding Active_AMPK_Z Active AMPK AMPK_complex_Z->Active_AMPK_Z Conformational Change & Protection from Dephosphorylation ACC ACC (Acetyl-CoA Carboxylase) Active_AMPK_Z->ACC Phosphorylation (Inhibition) mTORC1 mTORC1 Signaling Active_AMPK_Z->mTORC1 Inhibition ULK1 ULK1 Active_AMPK_Z->ULK1 Activation PGC1a PGC-1α Active_AMPK_Z->PGC1a Activation Glucose_Uptake ↑ Glucose Uptake Active_AMPK_Z->Glucose_Uptake AICAR AICAR ZMP ZMP AICAR->ZMP Adenosine Kinase AMPK_complex_A AMPK ZMP->AMPK_complex_A Binds to γ-subunit (AMP Mimetic) AMPK_independent e.g., Purine Synthesis Metabolic Shifts ZMP->AMPK_independent AMPK-Independent Effects Active_AMPK_A Active AMPK AMPK_complex_A->Active_AMPK_A Promotes Thr-172 Phosphorylation Active_AMPK_A->ACC Active_AMPK_A->mTORC1 Active_AMPK_A->ULK1 Active_AMPK_A->PGC1a Active_AMPK_A->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis ACC->Lipogenesis mTORC1->Lipogenesis Autophagy ↑ Autophagy ULK1->Autophagy Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Figure 1. Comparative signaling pathways of this compound and AICAR. This diagram illustrates the distinct upstream activation mechanisms and the convergent downstream effects of ZLN024 and AICAR on AMPK signaling. Note the potential for AMPK-independent effects with AICAR.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of this compound and AICAR.

In Vitro AMPK Activation Assay (Scintillation Proximity Assay - SPA)

This assay is a high-throughput method to measure the direct activation of purified AMPK by a compound.

  • Principle: This homogeneous assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a biotinylated peptide substrate (e.g., SAMS peptide). The biotinylated substrate is captured by streptavidin-coated SPA beads, bringing the radioactivity in close proximity to the scintillant within the bead, generating a light signal that is proportional to kinase activity.[9]

  • Materials:

    • Purified, active recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1).

    • Biotinylated SAMS peptide substrate.

    • [γ-³³P]ATP.

    • Streptavidin-coated SPA beads.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • This compound and AICAR (or ZMP) at various concentrations.

    • Microplates (e.g., 96-well or 384-well).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, biotin-SAMS peptide, and the desired concentration of this compound or ZMP.

    • Add the purified AMPK enzyme to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

    • Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

    • Allow the beads to settle or centrifuge the plate gently.

    • Measure the light output using a scintillation counter.

    • Calculate the fold activation relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[9]

Cellular AMPK Activation Assay (Western Blotting)

This method assesses the activation of AMPK in a cellular context by detecting the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

  • Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of proteins in cell lysates. An increase in the ratio of phosphorylated AMPK (at Thr172) to total AMPK, and phosphorylated ACC (at Ser79) to total ACC, indicates AMPK activation.[10][11]

  • Materials:

    • Cell line of interest (e.g., L6 myotubes, primary hepatocytes).

    • Cell culture medium and reagents.

    • This compound and AICAR.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Treat cells with various concentrations of this compound or AICAR for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.[10][11]

Conclusion for the Research Professional

The choice between this compound and AICAR depends heavily on the specific research question.

This compound is the preferred tool for studies aiming to specifically dissect the downstream consequences of direct AMPK activation. Its allosteric mechanism and lack of reported AMPK-independent effects provide a cleaner system for attributing observed phenotypes to AMPK activity. This makes it ideal for target validation and mechanistic studies within the AMPK signaling pathway.

AICAR , while a widely used and historically important AMPK activator, should be employed with a greater degree of caution. Its indirect mechanism of action and, more importantly, its documented AMPK-independent effects, necessitate careful experimental design, including the use of AMPK knockout or knockdown models to confirm the on-target effects. However, for studies investigating broader metabolic shifts or for in vivo applications where its extensive characterization may be advantageous, AICAR remains a relevant compound.

Ultimately, a thorough understanding of the distinct molecular mechanisms of these two compounds is essential for the rigorous design and interpretation of experiments in the ever-evolving field of AMPK research.

References

ZLN024 Hydrochloride: A Comparative Analysis of its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity profile of ZLN024 hydrochloride, an allosteric activator of AMP-activated protein kinase (AMPK), against other known AMPK activators. While comprehensive data on the cross-reactivity of this compound against a broad panel of unrelated kinases is not currently available in the public domain, this guide summarizes its known activity on AMPK isoforms and compares it with alternative AMPK activators, A-769662 and MK-8722.

Summary of Kinase Activity

This compound is a potent activator of various AMP-activated protein kinase (AMPK) heterotrimers. Its primary activity is focused on the allosteric activation of AMPK, a key regulator of cellular energy homeostasis. The compound's efficacy against different AMPK isoforms has been characterized, providing insights into its specific mechanism of action.

Comparative Activity of AMPK Activators

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and two other well-characterized AMPK activators, A-769662 and MK-8722, against different AMPK isoforms. This data is essential for researchers selecting a suitable compound for their specific research needs.

CompoundTarget AMPK IsoformEC50 (µM)Key Selectivity Notes
This compound α1β1γ10.42[1][2]Allosteric activator of multiple AMPK heterotrimers.
α2β1γ10.95[1][2]
α1β2γ11.1[1]
α2β2γ10.13[1]
A-769662 Rat Liver AMPK0.8[3][4]Potent, reversible activator with selectivity for β1 subunit-containing heterotrimers[3][4].
MK-8722 Pan-AMPKN/AA potent, direct, allosteric activator of all 12 mammalian AMPK complexes[5][6].

Note: The cross-reactivity profile of this compound against a wider panel of kinases has not been extensively published. Researchers should exercise caution when interpreting its effects in complex biological systems, as off-target activities against other kinases cannot be ruled out without further experimental validation. One of the most potent off-target activities observed for MK-8722 is against the serotonin 5-HT2A receptor[5].

Experimental Protocols

To aid in the independent verification and further investigation of the kinase selectivity of this compound and other compounds, detailed methodologies for common in vitro kinase assays are provided below.

In Vitro Radiometric Kinase Assay

This method is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the radioactivity of the substrate is measured to determine kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the substrate peptide or protein, and the test compound (e.g., this compound) in a suitable kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid, or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation: Wash the phosphocellulose paper or use other separation techniques to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or by autoradiography.

  • Data Analysis: Determine the kinase activity by comparing the radioactivity of the samples treated with the test compound to that of the control samples.

Caliper Mobility Shift Assay

This is a high-throughput, non-radiometric method that measures the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.

Principle: A fluorescently labeled peptide substrate and its phosphorylated product are separated by electrophoresis in a microfluidic chip. The change in the ratio of product to substrate is used to determine kinase activity.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Electrophoresis: Load the samples onto a microfluidic chip in a Caliper EZ Reader or a similar instrument. The instrument applies a voltage to separate the substrate and product based on their charge-to-mass ratio.

  • Detection: The fluorescent signals of the separated substrate and product are detected as they pass a detector.

  • Data Analysis: The extent of phosphorylation is calculated from the ratio of the product and substrate peak heights or areas. This is then used to determine the inhibitory or activatory effect of the test compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing kinase cross-reactivity and the AMPK signaling pathway.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (ZLN024) Incubation Incubate Compound with Kinases Test_Compound->Incubation Kinase_Panel Panel of Kinases Kinase_Panel->Incubation Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Reaction Initiate Kinase Reaction Assay_Reagents->Reaction Incubation->Reaction Detection Measure Kinase Activity Reaction->Detection Data_Quantification Quantify Activity/Inhibition Detection->Data_Quantification Selectivity_Profile Generate Selectivity Profile Data_Quantification->Selectivity_Profile Comparison Compare with Alternatives Selectivity_Profile->Comparison

Caption: Workflow for Kinase Cross-Reactivity Profiling.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects ZLN024 This compound AMPK AMPK ZLN024->AMPK Allosterically Activates Anabolic Inhibit Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Phosphorylates & Inhibits Catabolic Activate Catabolic Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->Catabolic Phosphorylates & Activates Energy_Stress Low Cellular Energy (High AMP:ATP) Energy_Stress->AMPK Activates

Caption: Simplified AMPK Signaling Pathway Activation by ZLN024.

References

ZLN024 Hydrochloride: A Comparative Guide to AMPK Downstream Target Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZLN024 hydrochloride's performance in activating downstream targets of AMP-activated protein kinase (AMPK) against other common AMPK activators, namely A-769662 and AICAR. The information presented is supported by experimental data to aid in the selection of appropriate research tools for metabolic disease and cancer research.

Performance Comparison of AMPK Activators

This compound is a potent allosteric activator of AMPK.[1][2][3] Its efficacy in activating downstream signaling pathways is comparable to, and in some aspects, distinct from other well-established AMPK activators. The following table summarizes the quantitative data on the activation of key downstream effectors.

ActivatorTarget/ProcessCell TypeConcentrationFold Activation / EC50Citation
This compound AMPKα1β1γ1 In vitro-1.5-fold / 0.42 µM[1][3]
AMPKα2β1γ1 In vitro-1.7-fold / 0.95 µM[1][3]
p-ACC (Ser79) L6 Myotubes20 µMTime-dependent increase, max at 30 min[1]
Glucose Uptake L6 Myotubes10 µMConcentration-dependent increase[1]
Fatty Acid Oxidation L6 Myotubes10 µM~40% increase[1]
A-769662 AMPK Activation In vitro-Allosteric activator[4][5]
p-ACC (Ser79) LKB1+/+ muscle100 µMSaturated phosphorylation[5]
Glucose Uptake Cardiomyocytes-No significant stimulation alone[6]
Fatty Acid Oxidation --Increases fat oxidation[4]
AICAR AMPK Activation -2 mMIndirect activator[4][5]
p-ACC (Ser79) LKB1+/+ muscle2 mMSignificant phosphorylation[5]
Glucose Uptake Skeletal Muscle-Stimulates glucose uptake[7]
Fatty Acid Oxidation --No effect in some studies[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Phospho-Acetyl-CoA Carboxylase (p-ACC)

This protocol is for the detection of ACC phosphorylation at Serine 79, a direct downstream target of AMPK.

  • Cell Lysis:

    • Treat cells with this compound, A-769662, or AICAR at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for phospho-ACC (Ser79) overnight at 4°C.[9][10][11][12]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to total ACC or a loading control like β-actin.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.[2]

    • Starve cells in glucose-free medium for a specified time.

    • Treat cells with this compound, A-769662, or AICAR.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]glucose or a non-radioactive 2-DG reagent to each well and incubate for a short period (e.g., 10-20 minutes).[1][2][13][14]

  • Termination and Lysis:

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells to release the intracellular contents.[1][2]

  • Quantification:

    • For radioactive assays, measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's protocol to measure the accumulated 2-DG-6-phosphate, often through an enzymatic reaction that generates a colorimetric or luminescent signal.[1][2][13][14]

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells metabolize fatty acids.

  • Cell Preparation:

    • Culture cells to the desired confluency.

  • Substrate Preparation:

    • Prepare a solution containing a radiolabeled fatty acid, such as [³H]palmitate or [¹⁴C]palmitate, complexed to BSA.[3][15][16][17]

  • Incubation:

    • Treat cells with the AMPK activators.

    • Add the fatty acid substrate to the cells and incubate for a set period.[3][15][16][17]

  • Measurement of Oxidation Products:

    • The most common method measures the production of radiolabeled water (³H₂O) or acid-soluble metabolites (ASMs) from the radiolabeled fatty acid.[3][15][16][17][18]

    • Separate the radiolabeled products from the un-metabolized substrate using methods like ion-exchange chromatography.[3][15]

    • Quantify the radioactivity in the product fraction using a scintillation counter.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for comparing AMPK activators.

AMPK_Signaling_Pathway cluster_activators AMPK Activators cluster_AMPK AMPK Complex cluster_downstream Downstream Effects ZLN024 ZLN024 hydrochloride AMPK AMPK ZLN024->AMPK Allosteric Activation A769662 A-769662 A769662->AMPK Allosteric Activation AICAR AICAR AICAR->AMPK Indirect Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylation (Inhibition) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulation Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulation Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Inhibition

Caption: AMPK signaling pathway activated by various compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., L6 Myotubes) Treatment Treatment with ZLN024, A-769662, AICAR Cell_Culture->Treatment Western_Blot Western Blot (p-ACC) Treatment->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay Treatment->Glucose_Uptake_Assay FAO_Assay Fatty Acid Oxidation Assay Treatment->FAO_Assay Quantification Quantification of Results Western_Blot->Quantification Glucose_Uptake_Assay->Quantification FAO_Assay->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparing AMPK activators.

References

Safety Operating Guide

Proper Disposal of ZLN024 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of ZLN024 hydrochloride, a compound utilized in scientific research. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment for all personnel.

Hazard Profile and Safety Recommendations

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While different suppliers may provide conflicting safety information, a cautious approach that considers the most stringent hazard classifications is recommended. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P391: Collect spillage.

Given these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times during the handling and disposal process. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective garments.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Accumulation:

    • Place all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, weighing boats), into the designated hazardous waste container.

    • For solutions containing this compound, collect them in a sealed, properly labeled liquid waste container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a spill.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific waste tag to the container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 start This compound Waste Generated assess_hazard Assess Hazards (Harmful if swallowed, Toxic to aquatic life) start->assess_hazard select_container Select Appropriate Hazardous Waste Container (Compatible, Labeled, Sealed) assess_hazard->select_container accumulate_waste Accumulate Waste in Designated Satellite Area (Solid & Liquid Waste) select_container->accumulate_waste spill_check Spill or Leak? accumulate_waste->spill_check spill_procedure Follow Spill Cleanup Protocol (Use Spill Kit, Collect Debris as Hazardous Waste) spill_check->spill_procedure Yes request_pickup Request Pickup by EHS or Licensed Contractor spill_check->request_pickup No spill_procedure->accumulate_waste end Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.